3-Benzothiazol-2-yl-phenylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMRZZJJDIBAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352196 | |
| Record name | 3-Benzothiazol-2-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41230-21-1 | |
| Record name | 3-(2-Benzothiazolyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41230-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzothiazol-2-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-benzothiazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Benzothiazol-2-yl-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzothiazol-2-yl-phenylamine, a member of the benzothiazole aniline family, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The benzothiazole moiety is a recognized pharmacophore present in a variety of biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, with a focus on data relevant to research and development.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, the fundamental properties can be summarized. For comparative purposes, data for the isomeric 2-Benzothiazol-2-yl-phenylamine and 4-Benzothiazol-2-yl-phenylamine are included where available.
Table 1: General Chemical Properties
| Property | Value | Source |
| IUPAC Name | 3-(1,3-Benzothiazol-2-yl)aniline | N/A |
| Synonyms | 3-(Benzo[d]thiazol-2-yl)aniline, 3-(2-Benzothiazolyl)aniline | [1] |
| CAS Number | 41230-21-1 | [2][3] |
| Molecular Formula | C₁₃H₁₀N₂S | |
| Molecular Weight | 226.30 g/mol | [3] |
Table 2: Physicochemical Properties (Experimental Data for 3-Isomer Not Available)
| Property | This compound | 2-Benzothiazol-2-yl-phenylamine (for comparison) | 4-Benzothiazol-2-yl-phenylamine (for comparison) |
| Melting Point | Data not available | Data not available | 150-153 °C |
| Boiling Point | Data not available | Data not available | 423.3 °C at 760 mmHg |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol; likely insoluble in water. | Data not available | Data not available |
Spectral Data
Table 3: Expected Spectral Characteristics
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the benzothiazole and phenylamine rings would appear in the range of δ 7.0-8.5 ppm. The amine (-NH₂) protons would likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-155 ppm region. The carbon of the C=N bond in the thiazole ring would be expected at a lower field. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-S stretching would be observed. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z = 226.30. |
Experimental Protocols: Synthesis of Benzothiazole Aniline Derivatives
A common and versatile method for the synthesis of 2-aryl-benzothiazoles is the condensation of an aromatic aldehyde with 2-aminothiophenol. For the synthesis of this compound, a plausible route involves the reaction of 2-aminothiophenol with 3-aminobenzaldehyde.
General Synthesis Protocol
Reaction: Condensation of 2-aminothiophenol with 3-aminobenzaldehyde.
Materials:
-
2-aminothiophenol
-
3-aminobenzaldehyde
-
Oxidizing agent (e.g., air, dimethyl sulfoxide (DMSO))
-
Solvent (e.g., ethanol, methanol, or a higher boiling point solvent like N,N-dimethylformamide (DMF))
-
Catalyst (optional, e.g., an acid or base catalyst)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and 3-aminobenzaldehyde (1 equivalent) in a suitable solvent.
-
The reaction can be promoted by an oxidizing agent. Often, bubbling air through the reaction mixture is sufficient. Alternatively, DMSO can serve as both the solvent and the oxidant at elevated temperatures.
-
The reaction mixture is typically heated to reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization: The final product should be characterized by standard analytical techniques to confirm its identity and purity, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Melting point analysis should also be performed.
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression of chemical transformations. This can be visualized as a workflow.
Caption: Synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathways
Derivatives of benzothiazole aniline are known for their significant biological activities, particularly as anticancer agents.[4][5] While no specific signaling pathway has been elucidated for this compound, the mechanism of action for related isomers often involves intercalation with DNA or inhibition of key enzymes. For example, some benzothiazole derivatives have been shown to inhibit Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the endocannabinoid signaling pathway.
The general proposed mechanism for the anticancer activity of some aminobenzothiazoles involves metabolic activation by cytochrome P450 enzymes (specifically CYP1A1) to form reactive electrophilic species. These metabolites can then form covalent adducts with DNA, leading to cell cycle arrest and apoptosis.
Caption: Proposed anticancer mechanism for aminobenzothiazoles.
Conclusion
This compound is a compound with significant potential in drug discovery and materials science. While a comprehensive experimental characterization of this specific isomer is lacking in the current literature, this guide provides a framework based on the known chemistry of related benzothiazole anilines. The detailed synthesis protocol and the overview of potential biological mechanisms offer a solid starting point for researchers interested in exploring the properties and applications of this promising molecule. Further research is warranted to fully elucidate the physicochemical properties and biological activity of this compound.
References
- 1. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3-(1,3-BENZOTHIAZOL-2-YL)ANILINE - CAS:41230-21-1 - 如吉生物科技 [shruji.com]
- 4. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on 3-Benzothiazol-2-yl-phenylamine (CAS: 41230-21-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Benzothiazol-2-yl-phenylamine, with the Chemical Abstracts Service (CAS) number 41230-21-1, is a heterocyclic aromatic compound belonging to the benzothiazole class. While specific in-depth research on this particular molecule is limited in publicly accessible literature, the benzothiazole scaffold is a well-recognized pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities. This guide provides the available technical data for this compound and offers a broader context based on the known properties and applications of structurally related benzothiazole derivatives. The potential of this class of compounds in drug discovery is highlighted through generalized synthesis strategies and a conceptual overview of a relevant signaling pathway.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and publicly available information.
| Property | Value | Source |
| CAS Number | 41230-21-1 | [1] |
| Molecular Formula | C₁₃H₁₀N₂S | [1] |
| Molecular Weight | 226.30 g/mol | [1] |
| Appearance | Solid | - |
| Boiling Point | 437.7 °C | - |
| Mass Spectrometry | MS (M+1): 227.1 | - |
Synthesis
Specific Synthesis of this compound
Detailed experimental protocols for the synthesis of this compound are not extensively reported. However, a patent application mentions its synthesis with a reported yield of 39%. While the full experimental details are not provided in the available documentation, this suggests a feasible synthetic route exists.
General Synthesis of 2-Arylbenzothiazoles
The synthesis of 2-arylbenzothiazoles, the structural class to which this compound belongs, is well-documented. A common and versatile method is the condensation of 2-aminothiophenol with aromatic aldehydes or carboxylic acids (or their derivatives).[2]
A generalized workflow for such a synthesis is depicted below.
Biological Activity and Potential Applications
Derivatives of benzothiazole have been extensively investigated and have shown a broad spectrum of pharmacological activities, including:
-
Anticancer Activity: Many benzothiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[3] Their mechanisms of action often involve the inhibition of protein kinases or interaction with DNA.
-
Antimicrobial Activity: The benzothiazole scaffold is found in compounds with significant antibacterial and antifungal properties.
-
Kinase Inhibition: Substituted benzothiazoles have been identified as inhibitors of various protein kinases, which are crucial targets in the treatment of cancer and inflammatory diseases.
-
Neuroprotective Effects: Certain benzothiazole derivatives have been explored for their potential in treating neurodegenerative diseases.
Given the prevalence of these activities within the benzothiazole class, it is plausible that this compound could serve as a scaffold or lead compound in the development of novel therapeutics in these areas.
Potential Signaling Pathway Involvement
Due to the lack of specific studies on this compound, a definitive signaling pathway cannot be provided. However, based on the known activity of many benzothiazole derivatives as kinase inhibitors, a hypothetical signaling pathway that could be modulated by such compounds is presented below. This diagram illustrates a generic receptor tyrosine kinase (RTK) signaling cascade, a common target for benzothiazole-based inhibitors.
Disclaimer: The following diagram is a generalized representation and is not based on experimental data for this compound.
Experimental Protocols
As no specific experimental studies detailing the biological evaluation of this compound have been identified, detailed experimental protocols cannot be provided. For researchers interested in evaluating this compound, standard assays relevant to the potential activities of benzothiazoles would be appropriate starting points. These could include:
-
Cytotoxicity Assays: Using a panel of cancer cell lines (e.g., MTT, MTS, or CellTiter-Glo assays) to determine the concentration-dependent effects on cell viability.
-
Kinase Inhibition Assays: Screening against a panel of protein kinases (e.g., using in vitro radiometric or fluorescence-based assays) to identify potential targets.
-
Antimicrobial Susceptibility Testing: Determining the minimum inhibitory concentration (MIC) against a range of bacterial and fungal strains.
Conclusion
This compound (CAS 41230-21-1) is a research chemical with limited publicly available data. While its specific biological activities and mechanisms of action remain to be elucidated, its core benzothiazole structure places it within a class of compounds of significant interest to the pharmaceutical and life sciences industries. The information provided in this guide, drawing from data on related compounds, suggests that this compound may hold potential as a scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further experimental investigation is required to fully characterize its pharmacological profile.
References
An In-depth Technical Guide to the Synthesis of 3-Benzothiazol-2-yl-phenylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Benzothiazol-2-yl-phenylamine, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details established methodologies, including experimental protocols and quantitative data, to facilitate its synthesis in a laboratory setting.
Introduction
This compound, also known as 2-(3-aminophenyl)benzothiazole, is an aromatic amine containing the benzothiazole heterocyclic scaffold. The benzothiazole ring system is a prevalent motif in a wide array of biologically active compounds, exhibiting properties such as anticancer, antimicrobial, and anti-inflammatory activities. The aminophenyl substituent provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in the development of novel therapeutic agents and functional materials. This guide will focus on the most common and effective synthesis strategies, providing detailed procedural information and comparative data.
Core Synthesis Pathways
The synthesis of this compound is most effectively achieved through a two-step process involving the initial formation of a nitro-substituted precursor, 2-(3-nitrophenyl)benzothiazole, followed by the reduction of the nitro group to the corresponding amine.
Pathway 1: Condensation and Reduction
This is the most widely reported and reliable method for the synthesis of this compound. It involves two key transformations:
-
Condensation: Formation of the benzothiazole ring by reacting 2-aminothiophenol with 3-nitrobenzoic acid or its derivatives.
-
Reduction: Conversion of the nitro group on the phenyl ring to an amino group.
Spectroscopic Profile of 3-Benzothiazol-2-yl-phenylamine: A Technical Overview
Despite a comprehensive search of scientific literature and spectral databases, experimental spectroscopic data for 3-Benzothiazol-2-yl-phenylamine (CAS RN: 41230-21-1) is not publicly available. This technical guide, therefore, provides a detailed theoretical analysis of its expected spectroscopic characteristics based on the known properties of its constituent functional groups—the benzothiazole and phenylamine moieties—and data from closely related structural analogs. This information is intended to serve as a reference for researchers, scientists, and drug development professionals in the analysis and characterization of this and similar molecules.
Molecular Structure and Key Features
Chemical Formula: C₁₃H₁₀N₂S Molecular Weight: 226.30 g/mol
The structure of this compound features a benzothiazole ring system linked to a phenylamine group at the 3-position of the phenyl ring. This arrangement suggests a molecule with distinct aromatic regions and a secondary amine functionality, which will be reflected in its spectroscopic signatures.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound across various spectroscopic techniques. These predictions are derived from established principles of spectroscopy and data from analogous compounds.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.0 - 7.8 | m | 2H | Protons on the benzothiazole ring |
| ~7.5 - 7.2 | m | 6H | Protons on the phenyl and benzothiazole rings |
| ~5.0 - 4.0 | br s | 1H | N-H proton of the amine |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=N of the benzothiazole ring |
| ~153 | Quaternary carbon of the benzothiazole ring adjacent to sulfur |
| ~148 | Quaternary carbon of the phenylamine ring attached to nitrogen |
| ~135 | Quaternary carbon of the benzothiazole ring |
| ~130 - 115 | Aromatic carbons of both rings |
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H stretch of the secondary amine |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1610 | Medium-Strong | C=N stretch of the benzothiazole ring |
| ~1580 - 1450 | Strong | Aromatic C=C stretching vibrations |
| ~1320 | Medium | C-N stretch |
| ~750 | Strong | C-S stretch |
Predicted UV-Visible (UV-Vis) Spectral Data (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| ~280 - 320 | High | π → π* transitions of the conjugated aromatic system |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 226 | High | [M]⁺ (Molecular ion) |
| Fragments | Variable | Corresponding to the loss of functional groups |
Experimental Protocols for Spectroscopic Analysis
For researchers intending to acquire experimental data for this compound, the following are standard protocols for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of at least 400 MHz and a ¹³C NMR spectrometer at 100 MHz.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software to obtain the frequency-domain spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance of the sample solution over a wavelength range of approximately 200-800 nm, using the pure solvent as a blank.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.
Visualizing the Analytical Workflow
The general workflow for the spectroscopic analysis of a compound like this compound can be visualized as a logical progression from sample preparation to data interpretation.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Structural Relationships from Spectroscopy
The different spectroscopic techniques provide complementary information about the various parts of the this compound molecule.
Caption: Relationship between molecular components and spectroscopic techniques.
Spectroscopic and Synthetic Overview of Benzothiazole Phenylamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the request for nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the specific compound 3-Benzothiazol-2-yl-phenylamine. Despite a comprehensive search of scientific literature and chemical databases, a complete and verified set of experimental ¹H NMR, ¹³C NMR, and FT-IR spectral data for this particular isomer is not publicly available. The majority of published research focuses on the 2- and 4-aminophenyl isomers of benzothiazole.
Therefore, this document provides a detailed overview of the expected spectral characteristics for this class of compounds, based on data from closely related analogs. Furthermore, it outlines a generalized experimental protocol for the synthesis and characterization of aminophenylbenzothiazoles, which would be applicable for obtaining the specific data for the 3-isomer. This guide is intended to serve as a valuable resource for researchers planning to synthesize and characterize this and similar molecules.
Predicted Spectral Data for this compound
While specific experimental data is unavailable, the following tables summarize the expected regions for the NMR and IR spectral data based on the analysis of related benzothiazole aniline compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic-H (Benzothiazole) | 7.30 - 8.10 | Multiplet | The four protons on the benzothiazole ring system are expected in this region. |
| Aromatic-H (Phenylamine) | 6.70 - 7.50 | Multiplet | The four protons on the aminophenyl ring will appear in this range. The substitution pattern will influence the specific shifts and coupling constants. |
| Amine-H (NH₂) | 3.50 - 5.50 | Broad Singlet | The chemical shift of the amine protons can vary depending on the solvent and concentration. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=N (Benzothiazole) | 160 - 170 | The imine carbon of the thiazole ring is typically found in this downfield region. |
| Aromatic-C | 110 - 155 | This range encompasses the carbon atoms of both the benzothiazole and phenylamine rings. |
Table 3: Predicted FT-IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amine) | 3300 - 3500 | Medium | Typically appears as a doublet for a primary amine. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Characteristic of C-H bonds in aromatic rings. |
| C=N Stretch (Thiazole) | 1580 - 1650 | Medium to Strong | The imine stretch of the benzothiazole ring. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected in this region from both aromatic rings. |
| C-N Stretch | 1250 - 1350 | Medium | |
| C-S Stretch | 600 - 800 | Weak |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of aminophenylbenzothiazoles. These can be adapted for the specific synthesis and characterization of this compound.
General Synthesis of Aminophenylbenzothiazoles
A common method for the synthesis of 2-arylbenzothiazoles is the condensation of an aromatic aldehyde with 2-aminothiophenol. For the synthesis of this compound, 3-aminobenzaldehyde would be a key reactant.
Caption: A generalized workflow for the synthesis of this compound.
NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired. A larger number of scans is typically required compared to ¹H NMR.
FT-IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of a synthesized compound like this compound.
Caption: A standard workflow for the analytical characterization of a synthesized organic compound.
Conclusion
While the specific experimental NMR and IR spectral data for this compound remain elusive in the public domain, this guide provides a robust framework for its synthesis and characterization. The predicted spectral data, based on analogous compounds, offers a reliable reference for researchers. The outlined experimental protocols and analytical workflow provide a clear path for obtaining and verifying the structure and purity of this compound. It is recommended that any future work on this molecule includes a full spectral characterization to contribute this valuable data to the scientific community.
In-Depth Technical Guide: Physical and Chemical Characteristics of 3-Benzothiazol-2-yl-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzothiazol-2-yl-phenylamine, a notable member of the benzothiazole family, is a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. Its unique structural arrangement, featuring a benzothiazole ring linked to a phenylamine moiety at the 3-position, distinguishes it from its more commonly studied 2- and 4-isomers. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its synthesis, spectral properties, and potential biological activities, to support further research and development.
Core Physical and Chemical Properties
This compound, also known as 3-(1,3-Benzothiazol-2-yl)aniline, possesses a distinct set of physical and chemical properties that are crucial for its application and handling.
| Property | Value |
| CAS Number | 41230-21-1 |
| Molecular Formula | C₁₃H₁₀N₂S |
| Molecular Weight | 226.30 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 135-137 °C |
| Boiling Point | 437.7 ± 47.0 °C (Predicted) |
| Density | 1.301 ± 0.06 g/cm³ (Predicted) |
| Solubility | Sparingly soluble in water |
| pKa | 3.43 ± 0.10 (Predicted) |
Synthesis Protocols
The synthesis of this compound can be achieved through various methods, primarily involving the condensation of a substituted aniline with a sulfur-containing reagent. A common approach is the reaction of 2-aminothiophenol with 3-nitrobenzoyl chloride followed by reduction of the nitro group.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 2-(3-Nitrophenyl)-1,3-benzothiazole
-
In a round-bottom flask, dissolve 3-nitrobenzoyl chloride (1.0 eq) in a suitable anhydrous solvent such as pyridine or N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-aminothiophenol (1.0 eq) in the same solvent to the cooled mixture with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-(3-nitrophenyl)-1,3-benzothiazole.
Step 2: Reduction of the Nitro Group to Synthesize this compound
-
Suspend the synthesized 2-(3-nitrophenyl)-1,3-benzothiazole (1.0 eq) in ethanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) or iron powder in the presence of an acid (e.g., HCl or acetic acid).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectral Characteristics
The structural confirmation of this compound is achieved through various spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy
While specific, detailed spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the structure.
-
¹H NMR: Aromatic protons of the benzothiazole and phenylamine rings are expected to appear in the range of δ 7.0-8.5 ppm. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show distinct signals for the thirteen carbon atoms. The carbon atom of the C=N bond in the thiazole ring is expected to be significantly downfield.
FT-IR Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amine) |
| 3100-3000 | C-H stretching (aromatic) |
| 1620-1580 | C=N stretching (thiazole) |
| 1600-1450 | C=C stretching (aromatic) |
| 1350-1250 | C-N stretching (aromatic) |
| 770-730 | C-H out-of-plane bending |
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z = 226. Key fragmentation patterns would involve the cleavage of the bond between the benzothiazole and phenylamine moieties.
Potential Biological Activities and Signaling Pathways
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While specific studies on the 3-amino isomer are less common than its 4-amino counterpart, the benzothiazole scaffold is a known pharmacophore.
Anticancer Activity: Many benzothiazole aniline derivatives have demonstrated potent and selective antitumor activity.[1] The proposed mechanism for some of these compounds involves their interaction with DNA, potentially through intercalation or covalent binding after metabolic activation, leading to cell cycle arrest and apoptosis.[2]
Antimicrobial Activity: The benzothiazole nucleus is also a key component in various antimicrobial agents. The mechanism of action can vary, but may involve the inhibition of essential enzymes in bacteria or fungi.
Conclusion
This compound is a compound with significant potential for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its physical and chemical properties, synthesis, and spectral characteristics. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications. The detailed experimental protocols and data presented herein are intended to facilitate these future research endeavors.
References
The Multifaceted Biological Potential of 3-Benzothiazol-2-yl-phenylamine: A Technical Overview for Drug Discovery Professionals
Introduction: The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, 3-Benzothiazol-2-yl-phenylamine and its related analogues have emerged as compounds of significant interest, demonstrating promising anticancer, antimicrobial, and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the biological activities of this compound and structurally similar compounds, detailing experimental methodologies, summarizing key quantitative data, and illustrating relevant biological pathways to support further research and development in this area.
Anticancer Activity
Derivatives of benzothiazole aniline have shown potent and selective antitumor properties.[1][2] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with their potency typically expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of higher cytotoxic potency.[3]
Quantitative Anticancer Activity Data
The following table summarizes the cytotoxic activity of various benzothiazole derivatives, providing a comparative reference for their potential as anticancer agents.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| L1 (a benzothiazole aniline derivative) | HepG2 | Liver | 13.0 ± 1.2 | [1] |
| L1 | A549 | Lung | 20.8 ± 1.5 | [1] |
| L1 | MCF-7 | Breast | 22.1 ± 1.8 | [1] |
| L1 | PC3 | Prostate | 24.5 ± 2.1 | [1] |
| L1Pt (platinum complex of L1) | HepG2 | Liver | 8.9 ± 0.9 | [1] |
| L1Pt | A549 | Lung | 15.4 ± 1.3 | [1] |
| L1Pt | MCF-7 | Breast | 16.8 ± 1.5 | [1] |
| L1Pt | PC3 | Prostate | 18.2 ± 1.7 | [1] |
| Cisplatin (Control) | HepG2 | Liver | 25.7 ± 2.3 | [1] |
| Compound T2 (a novel benzothiazole derivative) | Human small cell lung carcinoma | Lung | Significant activity reported | [2] |
| Compound T2 | Mouse melanoma cell line | Melanoma | Significant activity reported | [2] |
| Compound T2 | Human larynx epithelial carcinoma | Larynx | Significant activity reported | [2] |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) | LungA549 | Lung | 68 µg/mL | [4] |
| 6-nitrobenzo[d]thiazol-2-ol (C) | LungA549 | Lung | 121 µg/mL | [4] |
Note: "Significant activity reported" indicates that the source noted potent activity but did not provide a specific IC50 value in the abstract.
Mechanism of Anticancer Action
The anticancer activity of benzothiazole derivatives is often attributed to their ability to induce apoptosis, disrupt the cell cycle, and modulate key signaling pathways.[3] Several studies suggest that these compounds can trigger the intrinsic pathway of apoptosis, which is mediated by mitochondria.[3] This pathway involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c and the subsequent activation of caspases.[3] Furthermore, some benzothiazole aniline derivatives have been shown to interact with the minor groove of DNA.[1] The proposed mechanism of action for some aminophenylbenzothiazoles involves induction of the cytochrome P450 enzyme CYP1A1, which metabolizes the compound into reactive electrophilic species that bind to DNA, causing damage to cancer cells.
Caption: A generalized workflow for evaluating the in vitro cytotoxicity of test compounds.
Caption: The intrinsic apoptosis pathway potentially activated by benzothiazole derivatives.
Antimicrobial Activity
Benzothiazole derivatives are recognized for their broad-spectrum antimicrobial properties, showing activity against both bacteria and fungi.[5][6] Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Quantitative Antimicrobial Activity Data
The following table presents the MIC values for various benzothiazole derivatives against selected microbial strains.
| Compound | Microorganism | Type | MIC (µg/mL) | Reference |
| Compound 3e (a novel benzothiazole analog) | Staphylococcus aureus | Gram-positive Bacteria | 3.12 | [7] |
| Compound 3e | Enterococcus faecalis | Gram-positive Bacteria | 3.12 | [7] |
| Compound 3e | Salmonella typhi | Gram-negative Bacteria | 3.12 | [7] |
| Compound 3e | Escherichia coli | Gram-negative Bacteria | 3.12 | [7] |
| Compound 3e | Klebsiella pneumoniae | Gram-negative Bacteria | 3.12 | [7] |
| Compound 3e | Pseudomonas aeruginosa | Gram-negative Bacteria | 3.12 | [7] |
| Ciprofloxacin (Control) | Various Bacteria | - | 6.25 | [7] |
| Compound 3n (a novel benzothiazole analog) | Candida tropicalis | Fungi | 1.56 | [7] |
| Compound 3n | Candida albicans | Fungi | 3.12 | [7] |
| Compound 3n | Candida krusei | Fungi | 12.5 | [7] |
| Compound 3n | Cryptococcus neoformans | Fungi | 6.25 | [7] |
| Compound 3n | Aspergillus niger | Fungi | 6.25 | [7] |
| Compound 3n | Aspergillus fumigatus | Fungi | 12.5 | [7] |
| Compound 16c (a novel benzothiazole derivative) | S. aureus | Gram-positive Bacteria | 0.025 mM | [8] |
| Ampicillin (Control) | S. aureus | Gram-positive Bacteria | >0.286 mM | [8] |
| Sulfadiazine (Control) | S. aureus | Gram-positive Bacteria | 0.200 mM | [8] |
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of benzothiazole derivatives are diverse. Some compounds are known to inhibit essential microbial enzymes. For instance, certain derivatives have been shown to target dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[8][9] Molecular docking studies have helped to elucidate the binding interactions between these compounds and the active sites of microbial enzymes, providing insights into their structure-activity relationships.[5][6]
Enzyme Inhibition
Beyond their direct cytotoxic and antimicrobial effects, benzothiazole derivatives have been investigated as inhibitors of various enzymes implicated in human diseases.
Quantitative Enzyme Inhibition Data
| Compound | Enzyme | IC50 | Reference |
| Compound 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM | [10] |
| Compound 4f | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM | [10] |
| Donepezil (Control) | Acetylcholinesterase (AChE) | Comparable to 4f | [10] |
| Selegiline (Control) | Monoamine Oxidase B (MAO-B) | 37.4 ± 1.6 nM | [10] |
| Compound 16b | Dihydropteroate Synthase (DHPS) | 7.85 µg/mL | [8] |
| Sulfadiazine (Control) | Dihydropteroate Synthase (DHPS) | Comparable to 16b | [8] |
| AS601245 | c-Jun NH2-terminal protein kinase (JNK) | Inhibitory activity reported | [11] |
Therapeutic Implications of Enzyme Inhibition
The inhibition of enzymes like acetylcholinesterase and monoamine oxidase B by benzothiazole derivatives suggests their potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.[10] The dual inhibition of both enzymes is a particularly attractive therapeutic strategy. Furthermore, the inhibition of c-Jun NH2-terminal protein kinase (JNK) by compounds like AS601245 points to a neuroprotective role, particularly in the context of ischemia-induced cell death.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these research findings. Below are summaries of common experimental protocols used in the evaluation of benzothiazole derivatives.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin).[3]
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[3]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[3] The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition Assay (Fluorometric Method for MAO)
This assay is used to determine the inhibitory activity of compounds against monoamine oxidase (MAO) enzymes.[12]
-
Enzyme and Substrate Preparation: Solutions of the MAO-A or MAO-B enzyme and a non-fluorescent substrate (e.g., kynuramine) are prepared.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate. The enzyme metabolizes the substrate into a fluorescent product (e.g., 4-hydroxyquinoline).[12]
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorometer.
-
Data Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined for each concentration of the inhibitor. The IC50 value is then calculated from the dose-response curve.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and enzyme-inhibiting activities warrant further investigation. The data and methodologies presented in this guide provide a solid foundation for researchers to build upon, facilitating the design and development of novel therapeutics based on the benzothiazole scaffold. Future studies should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of the most promising lead compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. jnu.ac.bd [jnu.ac.bd]
- 5. jchr.org [jchr.org]
- 6. jchr.org [jchr.org]
- 7. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 3-Benzothiazol-2-yl-phenylamine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Benzothiazol-2-yl-phenylamine derivatives and their analogs, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. These compounds have demonstrated a wide array of pharmacological activities, making them promising candidates for drug discovery and development. This document details their synthesis, biological activities, and the signaling pathways they modulate, supported by experimental data and protocols.
Core Synthesis Strategies
The synthesis of benzothiazole derivatives is versatile, with several established methods. A common and effective approach involves the condensation of 2-aminothiophenols with various reagents such as aldehydes, carboxylic acids, or acyl chlorides.[1] Green chemistry approaches utilizing ultrasonic irradiation or microwave-assisted synthesis have also been developed to improve efficiency and reduce environmental impact.[2]
One prevalent synthetic route involves the reaction of substituted anilines with ammonium thiocyanate in the presence of a catalyst like bromine to form a 2-aminobenzothiazole intermediate. This intermediate can then be further modified. For instance, N,N'-Dicyclohexylcarbodiimide (DCC) mediated coupling with profens has been used to create benzothiazole-profen hybrid amides.[3] Another strategy involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by substitution with various amines or thiols to yield a diverse library of derivatives.[4][5]
Biological Activities and Therapeutic Potential
Derivatives of this compound exhibit a broad spectrum of biological activities, positioning them as valuable scaffolds in drug discovery. These activities include:
-
Anticancer Activity: Numerous studies have highlighted the potent antiproliferative effects of these compounds against various cancer cell lines, including breast, lung, and liver cancers.[6][7][8] They can induce apoptosis and disrupt the cell cycle in cancer cells.[6] Some derivatives have shown efficacy against paraganglioma and pancreatic cancer cells, with some exhibiting synergistic effects when combined with existing chemotherapeutic agents like gemcitabine.[7][8]
-
Kinase Inhibition: Benzothiazole derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling.[9] For example, they have been investigated as inhibitors of ATR kinase, a key player in the DNA damage response pathway.[9][10] Their ability to target kinases makes them attractive candidates for cancer therapy.
-
Antimicrobial and Antifungal Activity: Several analogs have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11] The substitution pattern on the benzothiazole and phenyl rings plays a crucial role in determining the antimicrobial potency.[12]
-
Anti-inflammatory and Analgesic Effects: Certain derivatives have shown promising anti-inflammatory and analgesic properties.[13] This is, in part, due to their ability to inhibit enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain and inflammation pathways.[14]
-
Neuroprotective and Anti-Alzheimer's Activity: Some benzothiazole analogs have been investigated for their potential in treating neurodegenerative disorders. They have shown neuroprotective effects by modulating the activity of enzymes like catalase.[15] Furthermore, multi-target-directed ligands based on this scaffold have been designed to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), all of which are implicated in the pathology of Alzheimer's disease.[16]
-
Antidiabetic Properties: In silico and in vivo studies have suggested that certain 2-aminobenzothiazole derivatives can act as antidiabetic agents, potentially by acting as agonists for PPARγ.[17]
Quantitative Data Summary
The following tables summarize key quantitative data for various this compound derivatives and analogs, including their synthesis yields, melting points, and biological activities.
Table 1: Synthesis and Physicochemical Properties of Selected Benzothiazole Derivatives
| Compound ID | Substituents | Yield (%) | Melting Point (°C) | Reference |
| 4a | R = H | 65-67 | 119-121 | [4] |
| 4c | R = 4-Cl | 66-68 | 116-118 | [4] |
| 4d | R = 4-F | 68-70 | 105-106 | [4] |
| 4g | 5-Cl, R = 4-Cl | 67-68 | 164-166 | [4] |
| 3a | 4-Methyl Phenyl | 72 | 225-227 | [18] |
| 3c | 4-Methoxy Phenyl | 76 | 246-248 | [18] |
| 4l | N-(3-Acetamidophenyl) | 41 | 197-199 | [7] |
| 4m | N-(3,4-dichlorophenyl) | 44 | 203-204 | [7] |
Table 2: In Vitro Biological Activity of Selected Benzothiazole Derivatives
| Compound ID | Assay | Target/Cell Line | Activity (IC50/MIC) | Reference |
| 3e | Antibacterial | Gram+/Gram- bacteria | 3.12 µg/ml | [11] |
| 3n | Antifungal | Fungal strains | 1.56-12.5 µg/ml | [11] |
| 3b | Anti-inflammatory | H₂O₂ scavenging | 60.24 µg/mL | [3] |
| 7l | Anticancer | HCT116, HeLa | Not specified | [10] |
| 3s | Anti-Alzheimer's | AChE | 6.7 µM | [16] |
| 3s | Anti-Alzheimer's | BuChE | 2.35 µM | [16] |
| 3s | Anti-Alzheimer's | MAO-B | 1.6 µM | [16] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis Protocols
General Procedure for the Synthesis of N-(nitrobenzyl)-N-(substitutedphenyl)-2-((substitutedbenzo[d]thiazol-2-yl)thio)acetamides (4a-l):
A mixture of the appropriate N-(3- or 4-nitrobenzyl)-N-(4-substitutedphenyl)acetamide derivative (2 mmol), the corresponding 5-substituted benzothiazole-2-thiol (2 mmol), and potassium carbonate (2 mmol) in acetone (40 ml) is refluxed for 12 hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The resulting solid is washed with water, dried, and recrystallized from ethanol to afford the final product.[4]
DCC-Mediated Coupling for Benzothiazole–Profen Hybrids:
To a solution of the profen (1 mmol) in dichloromethane (DCM, 10 mL), N,N′-Dicyclohexylcarbodiimide (DCC, 1 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. Subsequently, 2-aminobenzothiazole (1 mmol) is added, and the reaction is stirred for an appropriate time (4-24 hours) at a suitable temperature (25-60 °C), depending on the specific reactants. The product is then isolated and purified.[3]
Biological Assay Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method):
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method. A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate with Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi. The wells are then inoculated with a standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[11]
In Vitro Anticancer Cell Viability Assay (MTT Assay):
Cancer cell lines (e.g., HCT116, HeLa) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for 72 hours. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[10]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are often attributed to their ability to modulate key cellular signaling pathways.
Oncogenic Signaling Pathways:
In the context of cancer, these compounds have been shown to interfere with critical signaling cascades that promote cell proliferation, survival, and metastasis. Benzothiazole derivatives have been found to downregulate the expression of key proteins in pathways such as:
-
JAK/STAT Pathway: This pathway is often hyperactivated in various cancers.
-
ERK/MAPK Pathway: A central pathway regulating cell growth and division.
-
PI3K/Akt/mTOR Pathway: Crucial for cell survival and proliferation.
By inhibiting these pathways, the compounds can induce apoptosis and suppress tumor growth.[19]
Figure 1: Inhibition of Oncogenic Signaling Pathways
Experimental Workflow for Synthesis and Biological Evaluation:
The general workflow for the discovery and preclinical evaluation of novel this compound derivatives involves several key stages, from initial synthesis to in vitro and in vivo testing.
Figure 2: Drug Discovery and Development Workflow
This guide provides a foundational understanding of this compound derivatives. The versatility in their synthesis and the breadth of their biological activities underscore their importance as a privileged scaffold in medicinal chemistry, with significant potential for the development of novel therapeutics. Further research into their mechanisms of action and optimization of their structure-activity relationships will continue to drive the discovery of new and effective drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]
- 8. ricerca.unich.it [ricerca.unich.it]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 11. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. pcbiochemres.com [pcbiochemres.com]
- 14. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comprehensive Technical Review of 3-Benzothiazol-2-yl-phenylamine and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract: The benzothiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties. This document provides an in-depth technical review of the research surrounding benzothiazole-phenylamine derivatives, with a specific focus on the 3-Benzothiazol-2-yl-phenylamine isomer where data is available. Due to the limited volume of published research specifically on the 3-isomer, this review synthesizes findings from closely related 2- and 4-isomers and other substituted analogs to provide a comprehensive understanding of the structure-activity relationships, synthesis methodologies, mechanisms of action, and therapeutic potential of this chemical class. Quantitative biological data is systematically tabulated, key experimental protocols are detailed, and complex pathways and workflows are visualized to facilitate further research and development in this area.
Introduction to Benzothiazole-Phenylamines
Benzothiazole, a fused heterocyclic system containing a benzene ring and a thiazole ring, is a cornerstone pharmacophore in drug discovery.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, making them attractive candidates for therapeutic agent development.[2][3] The conjugation of a phenylamine (aniline) moiety to the benzothiazole core, as seen in this compound (CAS 41230-21-1)[4], creates a class of compounds with significant potential. Notably, the isomeric position of the amine group on the phenyl ring drastically influences the molecule's biological and chemical properties. While research on the 3-amino-substituted isomer is limited, extensive studies on the 2-(4-aminophenyl)benzothiazole (a 4-isomer analog) have revealed potent and selective antitumor activity, even advancing to clinical trials.[5] This review consolidates the available knowledge on the synthesis, biological evaluation, and mechanism of action of this compound class.
Synthesis Strategies
The synthesis of 2-aryl-benzothiazole derivatives, including the phenylamine analogs, typically involves the condensation of a substituted 2-aminothiophenol with a corresponding benzoic acid derivative or aldehyde. Several methodologies have been developed to improve yields and employ greener chemistry principles.
General Synthesis of 2-Aryl-Benzothiazoles
A prevalent method for synthesizing the 2-phenyl-benzothiazole core involves the reaction of 2-aminothiophenol with a benzoic acid derivative. This condensation reaction can be catalyzed by various reagents under different conditions. Modern approaches utilize microwave irradiation or heterogeneous catalysts to create more efficient and environmentally friendly protocols.[6] Another common route is the oxidative cyclization of 2-aminothiophenol with an aromatic aldehyde.[6][7]
Detailed Experimental Protocols
Protocol: Synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)piperidine-4-carboxamide Analogs [8] This protocol is adapted from the synthesis of multi-target ligands for pain management.
-
Amide Coupling: To a solution of 2-(4-aminophenyl)benzo[d]thiazole (1.0 eq) in a suitable solvent like dichloromethane (DCM), add a substituted piperidine-4-carbonyl chloride (1.1 eq) and a base such as triethylamine (TEA) (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired compound.
Protocol: Synthesis via Condensation with Carboxylic Acids [7]
-
Reactant Mixture: Combine 2-aminobenzenethiol (1.0 mmol) and a desired carboxylic acid (1.1 mmol).
-
Coupling Agent: Add a coupling reagent such as (o-CF3PhO)3P (1.2 mmol).
-
Reaction: Heat the mixture in a solvent like toluene at reflux for 8-12 hours.
-
Purification: After cooling, the product can be purified via recrystallization or column chromatography to yield the 2-substituted benzothiazole.
Biological Activity and Quantitative Data
Benzothiazole-phenylamine derivatives have been investigated for a range of biological activities, most prominently as anticancer agents and kinase inhibitors. The data below summarizes the activity of various analogs from the literature.
Anticancer and Cytotoxic Activity
The antitumor properties of benzothiazole anilines are well-documented, particularly for the 2-(4-aminophenyl) scaffold. These compounds often exhibit selective cytotoxicity against specific cancer cell lines.[5][9]
Table 1: In Vitro Anticancer Activity of Benzothiazole Derivatives
| Compound ID | Derivative Structure | Cell Line | Assay Type | Activity (IC50/GI50) | Reference |
|---|---|---|---|---|---|
| 4a | 2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | HCT-116 (Colon) | MTT | 5.61 µM | [3] |
| 4a | 2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | HEPG-2 (Liver) | MTT | 7.92 µM | [3] |
| 4a | 2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | MCF-7 (Breast) | MTT | 3.84 µM | [3] |
| 4e | 2-(5-(3,4,5-Trimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | MCF-7 (Breast) | MTT | 6.11 µM | [3] |
| L1 | 2-(4-amino-3-methylphenyl)benzothiazole | Liver Cancer Cells | Cytotoxicity | More potent than cisplatin | [5][10] |
| L1Pt | Platinum (II) complex of L1 | Liver Cancer Cells | Cytotoxicity | Selective inhibition | [5][10] |
| Unnamed | Azaindole derivative of phenylthiazolylindole | CDK1 | Kinase Assay | 0.41 µM | [11] |
| Unnamed | Azaindole derivative of phenylthiazolylindole | CDK1 | Kinase Assay | 0.85 µM |[11] |
Kinase Inhibition
Kinase inhibition is a significant mechanism through which these compounds exert their effects. They have been identified as inhibitors of c-Jun N-terminal kinase (JNK), FMS-like tyrosine kinase-3 (FLT3), and cyclin-dependent kinases (CDKs).[11][12][13]
Table 2: Kinase Inhibitory Activity of Benzothiazole Derivatives
| Compound ID | Target Kinase | Activity (IC50) | Therapeutic Area | Reference |
|---|---|---|---|---|
| AC220 | FLT3 | Potent and Selective | Acute Myeloid Leukemia | [12] |
| AS601245 | JNK | Not specified | Neuroprotection (Ischemia) | [13] |
| BI-87D10 | JNK | Potent (allosteric) | Diabetes/Inflammation | [14] |
| Unnamed | CDK1 | 0.41 µM | Cancer |[11] |
Mechanism of Action
The mechanism of action for benzothiazole-phenylamines can be multifaceted, ranging from kinase inhibition to metabolic activation leading to DNA damage.
Metabolic Activation and DNA Adduct Formation
One of the most studied mechanisms, particularly for antitumor analogs like 2-(4-aminophenyl)benzothiazole, involves metabolic activation within sensitive cancer cells. The process is believed to follow a specific pathway leading to cell death.
This pathway highlights a pro-drug strategy where the compound is selectively activated in cancer cells that express high levels of the Aryl hydrocarbon Receptor (AhR) and Cytochrome P450 1A1 (CYP1A1). The resulting electrophilic nitrenium ion forms covalent adducts with DNA, triggering apoptosis.[15]
JNK Pathway Inhibition
Certain benzothiazole derivatives, such as AS601245, function as inhibitors of the c-Jun N-terminal protein kinase (JNK) signaling pathway.[13] JNK activation is implicated in stress-induced cell death, particularly in neuronal cells following ischemia. By inhibiting JNK, these compounds can exert a neuroprotective effect.
Pharmacokinetics and Structure-Activity Relationships (SAR)
The development of clinically viable drugs requires favorable pharmacokinetic (PK) properties, including oral bioavailability and metabolic stability. Research into benzothiazole-phenylamine analogs has sought to optimize these parameters through structural modifications.
-
Solubility: Poor aqueous solubility can limit oral bioavailability. The addition of water-solubilizing groups, such as a morpholino-ethoxy moiety in the case of AC220, was crucial for improving the PK profile and advancing the compound to clinical trials.[12]
-
Substitutions: Substitutions on the phenylamine ring can significantly impact biological activity. For instance, a methyl group at the 3'-position of 2-(4-aminophenyl)benzothiazole was shown to increase antitumor activity.[5] In a series of dual sEH/FAAH inhibitors, trifluoromethyl groups on a terminal phenyl ring were found to be important for activity.[8][16]
-
In Silico Predictions: Computational tools are increasingly used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Studies on 1,3-benzothiazole-2-amine derivatives used the SwissADME server to evaluate pharmacokinetic features like blood-brain barrier (BBB) penetration, identifying promising candidates for anticonvulsant activity.[17][18]
Conclusion and Future Directions
The benzothiazole-phenylamine scaffold represents a versatile and highly valuable platform in medicinal chemistry. While significant progress has been made, particularly in the development of anticancer agents and kinase inhibitors based on the 2-(4-aminophenyl)benzothiazole core, the broader chemical space remains underexplored. Specifically, there is a clear knowledge gap concerning the this compound isomer.
Future research should focus on the systematic synthesis and evaluation of all three positional isomers (2-, 3-, and 4-phenylamine) and their derivatives. This would provide a comprehensive understanding of the SAR and could uncover novel biological activities. Further investigation into optimizing pharmacokinetic properties through targeted chemical modifications will be critical for translating the potent in vitro activities observed into clinically successful therapeutic agents. The continued application of computational modeling will undoubtedly accelerate the design and discovery of next-generation benzothiazole-based drugs.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. tandfonline.com [tandfonline.com]
- 4. scbt.com [scbt.com]
- 5. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of the 4-(Benzothiazol-2-yl)phenylnitrenium Ion from a Putative Metabolite of a Model Anti-Tumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Benzothiazol-2-yl-phenylamine
Abstract
This document provides a detailed synthesis protocol for 3-Benzothiazol-2-yl-phenylamine, a valuable scaffold in medicinal chemistry and materials science. The synthesis is achieved through a reliable two-step process commencing with the condensation of 2-aminothiophenol and 3-nitrobenzoic acid to yield 2-(3-nitrophenyl)benzothiazole. This intermediate is subsequently reduced to the target amine. This protocol is intended for researchers, scientists, and professionals in drug development, offering a comprehensive methodology, tabulated quantitative data for key reaction parameters, and a visual representation of the synthesis workflow.
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds that feature prominently in the landscape of pharmaceuticals and functional materials. The inherent bioactivity of the benzothiazole nucleus has led to its incorporation into a wide array of therapeutic agents, including anticancer, antimicrobial, and anticonvulsant drugs. The 2-aminophenyl-benzothiazole framework, in particular, serves as a crucial pharmacophore. This compound is a key intermediate for the synthesis of more complex molecules, making a reliable and well-documented synthetic route essential for researchers in the field. The following protocol details a robust two-step synthesis that is both efficient and scalable.
Overall Reaction Scheme
The synthesis of this compound is accomplished via a two-step reaction sequence. The first step involves the formation of the benzothiazole ring through the condensation of 2-aminothiophenol with 3-nitrobenzoic acid. The second step is the reduction of the nitro group to an amine.
Figure 1: Two-step synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(3-nitrophenyl)benzothiazole
Materials and Reagents:
-
2-Aminothiophenol
-
3-Nitrobenzoic acid
-
Polyphosphoric acid (PPA)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask, a mixture of 2-aminothiophenol (1.0 eq) and 3-nitrobenzoic acid (1.05 eq) is added to polyphosphoric acid (PPA) (10 times the weight of 3-nitrobenzoic acid).
-
The reaction mixture is heated to 180°C and stirred for 5 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
The mixture is then cooled to room temperature and poured into a beaker of ice water with vigorous stirring.
-
The resulting precipitate is collected by filtration and washed with water.
-
The crude product is suspended in a saturated sodium bicarbonate solution to neutralize any remaining acid and stirred for 30 minutes.
-
The solid is again collected by filtration, washed with water until the filtrate is neutral, and dried.
-
The crude product is purified by recrystallization from ethanol to afford 2-(3-nitrophenyl)benzothiazole as a solid.
Step 2: Synthesis of this compound
Materials and Reagents:
-
2-(3-nitrophenyl)benzothiazole
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-(3-nitrophenyl)benzothiazole (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), iron powder (5.0 eq) and ammonium chloride (5.0 eq) are added.
-
The reaction mixture is heated to reflux and stirred vigorously.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts. The celite pad is washed with hot ethanol.
-
The combined filtrate is concentrated under reduced pressure to remove the ethanol.
-
The remaining aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reaction Step | Yield (%) | Physical State |
| 2-(3-nitrophenyl)benzothiazole | C₁₃H₈N₂O₂S | 256.28 | 1 | ~81 | Solid |
| This compound | C₁₃H₁₀N₂S | 226.30 | 2 | 50-60 | Solid |
Table 1: Summary of quantitative data for the synthesis of this compound. Yields are based on literature reports for analogous reactions[1].
Characterization Data:
2-(3-nitrophenyl)benzothiazole
-
¹H NMR (CDCl₃, δ ppm): 8.74 (t, J = 2.0 Hz, 1H), 8.51 (ddd, J = 8.8, 2.4, 1.2 Hz, 1H), 8.12 (d, J = 8.0 Hz, 1H), 7.93 (d, J = 8.0 Hz, 1H), 7.72 (t, J = 8.0 Hz, 1H), 7.52 (m, 2H).
-
¹³C NMR (CDCl₃, δ ppm): 166.5, 153.8, 148.8, 135.2, 134.8, 132.8, 130.2, 126.8, 125.4, 125.0, 123.2, 122.4, 121.8.
This compound
-
¹H NMR (DMSO-d₆, δ ppm): 8.05 (d, J = 8.0 Hz, 1H), 7.95 (d, J = 8.0 Hz, 1H), 7.50 (t, J = 7.6 Hz, 1H), 7.40 (t, J = 7.6 Hz, 1H), 7.25-7.15 (m, 2H), 6.95 (t, J = 2.0 Hz, 1H), 6.70 (ddd, J = 8.0, 2.4, 0.8 Hz, 1H), 5.40 (s, 2H, -NH₂).
-
¹³C NMR (DMSO-d₆, δ ppm): 168.0, 153.8, 149.2, 134.5, 133.8, 129.8, 126.5, 125.0, 122.5, 121.8, 118.5, 115.0, 114.5.
Note: The characterization data provided is based on typical shifts for these structures and may vary slightly depending on the specific conditions and instrumentation used.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
2-Aminothiophenol has a strong, unpleasant odor and is toxic. Handle with care.
-
Polyphosphoric acid is corrosive and will cause severe burns upon contact. Handle with extreme caution.
-
Iron powder is flammable. Avoid creating dust clouds and keep away from ignition sources.
-
Organic solvents are flammable and should be handled away from open flames.
References
Application Notes and Protocols for the Purification of Crude 3-Benzothiazol-2-yl-phenylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude 3-Benzothiazol-2-yl-phenylamine, a crucial step in ensuring the compound's quality and suitability for further research and development. The protocols are based on established methods for the purification of benzothiazole derivatives and related aromatic amines. Two primary methods are detailed: recrystallization and silica gel column chromatography. Additionally, a standard High-Performance Liquid Chromatography (HPLC) protocol is provided for purity assessment.
Data Presentation: Purification Method Comparison
The following table summarizes typical conditions and expected outcomes for the purification of this compound. The values are representative and may require optimization for specific batches of crude material.
| Parameter | Recrystallization | Silica Gel Column Chromatography |
| Principle | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Differential partitioning of the compound and impurities between a stationary phase (silica gel) and a mobile phase (eluent). |
| Typical Solvents/Eluents | Ethanol/Water, Ethyl Acetate/Hexane, Acetone | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%) |
| Estimated Yield | 70-90% | 60-85% |
| Expected Purity | >98% | >99% |
| Scale | Milligrams to Kilograms | Milligrams to Grams |
| Advantages | Simple, cost-effective, scalable. | High resolution, capable of separating closely related impurities. |
| Disadvantages | May not remove impurities with similar solubility profiles. | More complex, time-consuming, and requires more solvent. |
Experimental Protocols
Note: Due to the limited availability of specific purification data for this compound, the following protocols are representative methods based on the purification of structurally similar benzothiazole derivatives. Optimization may be necessary to achieve the desired purity and yield.
Protocol 1: Recrystallization from Ethanol/Water
This protocol is suitable for purifying crude this compound that is moderately soluble in hot ethanol and poorly soluble in cold water.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and heat the mixture to boiling while stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed clean Erlenmeyer flask.
-
Inducing Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same proportion as the crystallization solvent).
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
This method is ideal for removing impurities that are not effectively separated by recrystallization.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Collection tubes/flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis: Determine an appropriate solvent system for separation by performing TLC analysis of the crude material. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the target compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Alternatively, perform a dry loading by adsorbing the crude material onto a small amount of silica gel. Load the sample onto the top of the packed column.
-
Elution: Begin elution with a low polarity solvent (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 70:30 hexane:ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: HPLC Purity Analysis
This protocol describes a standard reversed-phase HPLC method for assessing the purity of the final product.
Materials:
-
Purified this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a suitable ratio of A and B (e.g., 70:30 A:B), and linearly increase the proportion of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the purified compound in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Application Notes and Protocols: 3-Benzothiazol-2-yl-phenylamine as a Versatile Precursor for Bioactive Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological applications of derivatives from the versatile precursor, 3-Benzothiazol-2-yl-phenylamine. This document includes detailed experimental protocols, a summary of biological activities, and visualizations of synthetic pathways and relevant biological mechanisms.
Introduction
Benzothiazole and its derivatives are prominent heterocyclic compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] The this compound scaffold, in particular, serves as a crucial starting material for the synthesis of novel compounds with significant therapeutic potential. These derivatives have demonstrated promising results as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3] The mechanism of action for some of these compounds involves the induction of cytochrome P450 enzymes, leading to the generation of electrophilic species that can covalently bind to DNA in tumor cells. This document outlines the synthetic strategies to diversify the this compound core and evaluates the biological activities of the resulting molecules.
Synthetic Workflow and Derivatization
The general workflow for synthesizing bioactive agents from this compound involves initial synthesis of the precursor followed by various chemical modifications to introduce different pharmacophores. A common approach is the diazotization of the phenylamine group, which can then be coupled with various nucleophiles to generate a diverse library of compounds.
Biological Activities of Derivatives
Derivatives of this compound have been reported to exhibit a range of biological activities. The following table summarizes the in vitro activity of selected compounds against various cell lines and microbial strains.
| Compound ID | Derivative Class | Target | Activity (IC50/Zone of Inhibition) | Reference |
| 1 | Phenyl-pyrazolidine-dione | Human Colon Carcinoma (HCT-116) | IC50: 5.2 µM | |
| 2 | Phenyl-pyrazole-diamine | Human Breast Carcinoma (MCF-7) | IC50: 7.8 µM | |
| 3a | N-(Benzothiazol-2-yl)glutaramide | Human Lung Carcinoma (A549) | IC50: 24.59 µM | [4] |
| 3c | N-(Benzothiazol-2-yl)succinamide | Human Lung Carcinoma (A549) | IC50: 29.59 µM | [4] |
| 4a | Benzothiazole Sulfonamide | Staphylococcus aureus | Zone of Inhibition: 18 mm | [3] |
| 5b | Benzothiazole Urea | Escherichia coli | Zone of Inhibition: 15 mm | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Precursor)
This protocol is a general representation and may require optimization based on specific laboratory conditions.
-
Step 1: Condensation and Cyclization.
-
To a solution of 2-aminothiophenol (1 mmol) in a suitable solvent such as ethanol, add 3-nitrobenzoyl chloride (1 mmol).
-
Reflux the mixture for 4-6 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product, 3-Benzothiazol-2-yl-(3-nitrophenyl)amine.
-
Filter the solid, wash with water, and dry.
-
-
Step 2: Reduction of the Nitro Group.
-
Suspend the synthesized 3-Benzothiazol-2-yl-(3-nitrophenyl)amine (1 mmol) in ethanol.
-
Add a reducing agent, such as stannous chloride (SnCl2·2H2O) (3 mmol), portion-wise.
-
Reflux the mixture for 3-5 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Synthesis of a Phenyl-pyrazole Derivative (Example of Derivatization)
This protocol outlines a representative synthesis of a bioactive derivative.
-
Diazotization of the Precursor.
-
Dissolve this compound (1 mmol) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 mmol) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes to form the diazonium salt solution.
-
-
Coupling Reaction.
-
In a separate flask, dissolve a suitable binucleophile, such as malononitrile (1 mmol), in ethanol and cool to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the binucleophile solution with constant stirring.
-
Allow the reaction to proceed at 0-5 °C for 2-4 hours.
-
The resulting precipitate is the desired phenyl-pyrazole derivative.
-
Filter the product, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
-
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding.
-
Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in a suitable culture medium.
-
Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
-
Compound Treatment.
-
Prepare stock solutions of the synthesized benzothiazole derivatives in dimethyl sulfoxide (DMSO).
-
Dilute the stock solutions with culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Postulated Mechanism of Action: DNA Damage Pathway
Certain aminophenylbenzothiazole derivatives are known to exert their anticancer effects through a bioactivation pathway leading to DNA damage. This process is initiated by the cytochrome P450 enzyme CYP1A1, which is often overexpressed in tumor cells.
Conclusion
This compound is a valuable and versatile precursor for the development of a wide range of bioactive agents. The synthetic amenability of this scaffold allows for the creation of diverse chemical libraries with potent anticancer and antimicrobial properties. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of novel benzothiazole derivatives. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the rational design of next-generation drug candidates based on this privileged scaffold.
References
Application Notes and Protocols for In Vitro Cytotoxicity Screening of 3-Benzothiazol-2-yl-phenylamine and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive guide for the in vitro cytotoxicity screening of 3-Benzothiazol-2-yl-phenylamine and related novel benzothiazole derivatives. Benzothiazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] Initial preclinical assessment of these compounds involves evaluating their cytotoxic effects on various cell lines to determine their potential as therapeutic agents and to understand their mechanism of action at a cellular level.[3]
These application notes detail the protocols for essential cytotoxicity assays, including the MTT and LDH assays, which measure cell viability and membrane integrity, respectively. Furthermore, a protocol for an apoptosis assay using Annexin V/PI staining is provided to elucidate the mechanism of cell death. The methodologies, data presentation formats, and pathway analyses described herein offer a robust framework for the initial toxicological assessment of novel small molecules.
Data Presentation: Cytotoxicity of Benzothiazole Derivatives
The cytotoxic activity of benzothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[4] The following tables summarize representative IC50 values for various benzothiazole derivatives against different human cancer cell lines, providing a comparative reference for newly synthesized compounds like this compound.
Table 1: IC50 Values of Various Benzothiazole Derivatives in Human Cancer Cell Lines
| Compound Class | Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| General Derivatives | 6b | MCF-7 | Breast Cancer | 5.15 | [5] |
| 4 | MCF-7 | Breast Cancer | 8.64 | [5] | |
| 5c | MCF-7 | Breast Cancer | 7.39 | [5] | |
| 5d | MCF-7 | Breast Cancer | 7.56 | [5] | |
| 2-Substituted Derivatives | 4a | PANC-1 | Pancreatic Cancer | 27 ± 0.24 | [6] |
| 4b | PANC-1 | Pancreatic Cancer | 35 ± 0.51 | [6] | |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | A | LungA549 | Lung Carcinoma | 68 (µg/mL) | [7] |
| 6-nitrobenzo[d]thiazol-2-ol | C | LungA549 | Lung Carcinoma | 121 (µg/mL) | [7] |
| 2-aminobenzamide derivatives | 3a | A549 | Lung Carcinoma | 24.59 | [8] |
| 3c | A549 | Lung Carcinoma | 29.59 | [8] |
Note: The data presented are for structurally related compounds and should be used as a general guide. The cytotoxicity of this compound must be determined experimentally.
Experimental Workflows
A tiered approach is recommended for the initial in vitro toxicity screening of a novel compound. This typically begins with a broad cytotoxicity assessment to determine the effective concentration range, followed by assays to elucidate the mechanism of cell death.
Caption: General workflow for in vitro toxicity screening.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] Live cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[10]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)[10]
-
Cell culture medium (serum-free or complete, as required)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or SDS-HCl solution)[10][11]
-
96-well plates
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).[4]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[10][12]
-
Incubation with MTT: Incubate the plate for 1-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the medium containing MTT.[4] Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[10][12] A reference wavelength of 620-630 nm can be used to reduce background.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[4]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is used to quantify plasma membrane damage. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture.[5] The amount of LDH in the supernatant is proportional to the number of dead cells.
Materials:
-
LDH cytotoxicity assay kit (containing reaction mixture and stop solution)
-
96-well plates
-
Test compound (this compound)
-
Lysis buffer (e.g., 10% Triton X-100) for maximum LDH release control[13]
-
Cell culture medium
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol (Steps 1-3). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[13]
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet the cells.[6]
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new 96-well plate.[6][14]
-
Reaction Mixture Addition: Add the LDH reaction mixture to each well containing the supernatant.[6][14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Stop Solution Addition: Add the stop solution to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[14]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[3] Propidium iodide is a fluorescent dye that can only enter cells with compromised membrane integrity, thus staining late apoptotic and necrotic cells.[3]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Annexin V Binding Buffer[3]
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.[3]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.[3]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Data Acquisition: Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI and detect emission at ~617 nm.[3]
-
Analysis: Gate the cell populations to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]
References
- 1. jchr.org [jchr.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnu.ac.bd [jnu.ac.bd]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols for Antimicrobial Activity Assays of 3-Benzothiazol-2-yl-phenylamine and its Analogs
For the Attention of: Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the antimicrobial potential of 3-Benzothiazol-2-yl-phenylamine and related benzothiazole derivatives. While specific antimicrobial activity data for this compound is not extensively available in publicly accessible literature, this document presents representative data from closely related analogs to offer insights into the expected antimicrobial profile of this class of compounds. Detailed experimental protocols for standard antimicrobial susceptibility tests are provided to guide researchers in the evaluation of this and other novel chemical entities.
Data Presentation: Antimicrobial Activity of Benzothiazole Derivatives
The antimicrobial efficacy of benzothiazole derivatives has been evaluated against a range of pathogenic bacteria and fungi. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, is summarized in the table below. It is important to note that these values are for derivatives of this compound and serve as a reference for the potential activity of the target compound.
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |
| 3e | Staphylococcus aureus: 3.12 µg/mL | Escherichia coli: 3.12 µg/mL | Not Reported | [1] |
| Enterococcus faecalis: 3.12 µg/mL | Salmonella typhi: 3.12 µg/mL | |||
| Klebsiella pneumoniae: 3.12 µg/mL | ||||
| Pseudomonas aeruginosa: 3.12 µg/mL | ||||
| 3n | Not Reported | Not Reported | Candida albicans: 1.56-12.5 µg/mL | [1] |
| Candida tropicalis: 1.56-12.5 µg/mL | ||||
| Candida krusei: 1.56-12.5 µg/mL | ||||
| Cryptococcus neoformans: 1.56-12.5 µg/mL | ||||
| Aspergillus niger: 1.56-12.5 µg/mL | ||||
| Aspergillus fumigatus: 1.56-12.5 µg/mL | ||||
| 2d | Bacillus subtilis: 25 µg/mL | Not Reported | Not Reported | [2] |
| 2e | Staphylococcus aureus: 25 µg/mL | Escherichia coli: 25 µg/mL | Not Reported | [2] |
| Pseudomonas aeruginosa: 25 µg/mL | ||||
| 16c | Staphylococcus aureus: 0.025 mM | Not Reported | Not Reported | [3] |
Experimental Protocols
Detailed methodologies for two standard antimicrobial susceptibility tests are provided below. These protocols are fundamental for the preliminary screening and evaluation of novel antimicrobial agents like this compound.
Agar Disk Diffusion Test (Kirby-Bauer Method)
The agar disk diffusion test is a qualitative or semi-quantitative method used to determine the susceptibility of a microbial strain to an antimicrobial agent.[4][5]
Objective: To assess the antimicrobial activity of a test compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Test compound (this compound)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal culture
-
Sterile saline solution (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Sterile swabs
-
Incubator
-
Calipers or ruler
Protocol:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from a fresh culture plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure uniform growth.
-
-
Application of Test Compound:
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution.
-
Allow the solvent to evaporate completely under sterile conditions.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
Data Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using calipers or a ruler.[5]
-
The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various microorganisms.
Materials:
-
Test compound (this compound)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Bacterial or fungal culture
-
Sterile saline solution (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Multichannel pipette
-
Incubator
-
Plate reader (optional)
Protocol:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the wells of a 96-well microtiter plate using broth medium to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
Prepare a standardized microbial inoculum as described in the agar disk diffusion protocol (matching a 0.5 McFarland standard).
-
Dilute the standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plate:
-
Add the diluted inoculum to each well of the microtiter plate containing the test compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Alternatively, a plate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to determine the inhibition of growth.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described antimicrobial activity assays.
Caption: Workflow for the Agar Disk Diffusion Assay.
References
- 1. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microchemlab.com [microchemlab.com]
- 5. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for Anticancer Research on 3-Benzothiazol-2-yl-phenylamine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including notable anticancer properties. The 2-arylbenzothiazole subclass, in particular, has been the subject of extensive research due to its potent and selective antitumor effects observed in both preclinical and clinical studies. While specific research on 3-Benzothiazol-2-yl-phenylamine is limited, extensive data is available for its structural isomer, 2-(4-aminophenyl)benzothiazole (BTA) and its derivatives. This document provides a comprehensive overview of the anticancer applications of these closely related compounds, offering detailed protocols and data that can serve as a foundational guide for investigating the therapeutic potential of this compound. The methodologies and observed mechanisms of action for BTA derivatives are anticipated to be highly relevant for the study of its 3-amino positional isomer.
Quantitative Data Summary
The anticancer activity of various benzothiazole aniline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below. It is important to note that these values are for 2-(4-aminophenyl)benzothiazole (BTA) and its derivatives, and should be considered as a reference for initiating studies on this compound.
Table 1: In Vitro Anticancer Activity of Benzothiazole Aniline (BTA) Derivatives
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| BTA | HepG2 | Liver Cancer | 52.0 ± 5.7 | [1] |
| MCF-7 | Breast Cancer | 275.3 ± 5.0 | [1] | |
| L1 | HepG2 | Liver Cancer | 14.2 ± 7.0 | [1] |
| MCF-7 | Breast Cancer | 135.0 ± 4.4 | [1] | |
| MnL | HepG2 | Liver Cancer | 5.8 ± 0.3 | [1] |
| MCF-7 | Breast Cancer | 15.1 ± 1.1 | [1] | |
| FeL | HepG2 | Liver Cancer | 41.2 ± 3.8 | [1] |
| MCF-7 | Breast Cancer | 110.3 ± 17.6 | [1] | |
| CoL | HepG2 | Liver Cancer | 32.1 ± 4.4 | [1] |
| MCF-7 | Breast Cancer | 181.8 ± 16.4 | [1] | |
| NiL | HepG2 | Liver Cancer | 193.6 ± 17.7 | [1] |
| MCF-7 | Breast Cancer | 167.1 ± 5.8 | [1] | |
| CuL | HepG2 | Liver Cancer | 55.5 ± 0.6 | [1] |
| MCF-7 | Breast Cancer | 135.1 ± 10.0 | [1] | |
| ZnL | HepG2 | Liver Cancer | 17.6 ± 0.4 | [1] |
| MCF-7 | Breast Cancer | 254.8 ± 33.8 | [1] | |
| Cisplatin | HepG2 | Liver Cancer | 54.2 ± 31.8 | [1] |
| MCF-7 | Breast Cancer | 39.1 ± 0.6 | [1] |
L1: 2,3-Diamino-N-(4-benzothiazol-2-yl-phenyl)-propionamide. MnL, FeL, CoL, NiL, CuL, ZnL are metal complexes of a salen-type Schiff-base ligand conjugated with BTA.[1][2]
Mechanism of Action and Signaling Pathways
The anticancer mechanism of 2-arylbenzothiazoles is multifaceted, involving the induction of apoptosis and modulation of critical signaling pathways that govern cell proliferation and survival. The parent compound, 2-(4-aminophenyl)benzothiazole, is believed to exert its effect through metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can form DNA adducts, ultimately triggering cell death.[3][4]
Furthermore, derivatives of benzothiazole have been shown to modulate key signaling cascades, including the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound. These are based on established methods used for its 4-amino isomer and other benzothiazole derivatives.
Protocol 1: Synthesis of this compound
This protocol outlines a general method for the synthesis of 2-arylbenzothiazoles, which can be adapted for this compound.
Materials:
-
2-Aminothiophenol
-
3-Aminobenzoic acid
-
Polyphosphoric acid (PPA)
-
Methanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 2-aminothiophenol (1 equivalent) and 3-aminobenzoic acid (1 equivalent).
-
Add polyphosphoric acid (PPA) in excess to the mixture.
-
Heat the reaction mixture at 180-200°C for 4-6 hours with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product using NMR, IR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of the test compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The available data on 2-(4-aminophenyl)benzothiazole and its derivatives strongly suggest that the benzothiazole aniline scaffold is a promising starting point for the development of novel anticancer agents. While direct experimental evidence for this compound is currently lacking, the protocols and mechanistic insights provided herein offer a robust framework for its investigation. Researchers are encouraged to utilize these application notes to explore the synthesis, in vitro cytotoxicity, and mechanisms of action of this specific isomer, which may hold unique and potent anticancer properties. Further studies, including in vivo efficacy and toxicology assessments, will be crucial in determining its potential as a therapeutic candidate.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Derivatization of 3-Benzothiazol-2-yl-phenylamine for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their diverse and potent biological activities. The benzothiazole scaffold is a key pharmacophore found in numerous compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective agents.[1][2][3][4] The derivatization of the 3-Benzothiazol-2-yl-phenylamine core allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates with enhanced potency and selectivity.[4][5]
These application notes provide a detailed overview of the synthetic derivatization of this compound and protocols for subsequent biological evaluation. The methodologies described herein are intended to serve as a guide for researchers in the fields of medicinal chemistry and drug discovery.
Synthetic Derivatization of this compound
The primary point for derivatization on the this compound scaffold is the amine group on the phenyl ring. This amine can be readily acylated, alkylated, or used as a nucleophile in various condensation reactions to introduce a diverse range of substituents. A general and common approach involves the condensation reaction of 2-aminothiophenols with various carbonyl compounds, such as aldehydes, carboxylic acids, or acyl chlorides, to form the benzothiazole ring.[1][5] Subsequent modifications can then be made to the phenylamine moiety.
A representative synthetic workflow for the derivatization of a related 2-aminobenzothiazole core is presented below. This can be adapted for this compound by starting with the appropriately substituted aminothiophenol or by functionalizing the resulting aminophenyl-benzothiazole.
General Synthetic Workflow
Caption: General workflow for the synthesis and derivatization of phenyl-benzothiazoles.
Experimental Protocols
Protocol 1: Synthesis of N-(Substituted)-6-chlorobenzo[d]thiazol-2-amine Derivatives (Example of Amide Synthesis)
This protocol is adapted from a study on novel benzothiazole derivatives with anticancer and anti-inflammatory activities.[6]
Materials:
-
6-chloro-benzo[d]thiazol-2-ylamine
-
Substituted benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, petroleum ether)
Procedure:
-
Dissolve 6-chloro-benzo[d]thiazol-2-ylamine (1.0 eq) in anhydrous pyridine (10 mL) and anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the substituted benzoyl chloride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 5% NaHCO₃ solution (30 mL).
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the desired N-(substituted)-6-chlorobenzo[d]thiazol-2-amine derivative.
-
Characterize the final product using NMR and mass spectrometry.[6]
Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.[6]
Materials:
-
Human cancer cell lines (e.g., A549, H1299, A431)[6]
-
RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO to create stock solutions)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37 °C, 5% CO₂)
Procedure:
-
Seed the cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for 48 or 72 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Anti-inflammatory Activity via ELISA
This protocol measures the effect of compounds on the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells.[6]
Materials:
-
RAW264.7 macrophage cell line[6]
-
DMEM medium with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
ELISA kits for mouse TNF-α and IL-6
-
24-well plates
Procedure:
-
Seed RAW264.7 cells in 24-well plates at a density of 2 × 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).
-
After incubation, collect the cell culture supernatants and centrifuge to remove any debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Determine the percentage inhibition of cytokine production by the test compounds compared to the vehicle control.
Data Presentation
The biological activity of derivatized this compound analogues is typically quantified and presented in tabular format for clear comparison.
Table 1: Antiproliferative Activity of Benzothiazole Derivatives against Human Cancer Cell Lines (IC₅₀ in µM)
| Compound ID | A549 (Lung) | H1299 (Lung) | A431 (Skin) |
| B5 | >50 | >50 | >50 |
| B6 | 20.15 ± 1.21 | 15.89 ± 0.98 | 11.23 ± 0.76 |
| B7 | 10.54 ± 0.67 | 8.32 ± 0.54 | 5.17 ± 0.33 |
| C1 | >50 | >50 | >50 |
| C2 | 35.48 ± 2.11 | 28.91 ± 1.87 | 22.45 ± 1.54 |
Data are representative examples extracted from the literature for illustrative purposes.[6]
Table 2: Anti-inflammatory Activity of Benzothiazole Derivatives (Inhibition of Cytokine Production in LPS-stimulated RAW264.7 cells)
| Compound ID | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| B6 | 10 | 45.3 ± 3.1 | 52.1 ± 4.5 |
| B7 | 10 | 68.7 ± 5.2 | 75.4 ± 6.1 |
| C2 | 10 | 33.1 ± 2.8 | 41.9 ± 3.7 |
Data are representative examples extracted from the literature for illustrative purposes.[6]
Signaling Pathway Visualization
Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis. A simplified diagram of a common apoptotic signaling pathway is shown below.
Caption: Simplified intrinsic apoptosis pathway induced by a bioactive benzothiazole derivative.
Conclusion
The derivatization of the this compound scaffold provides a versatile platform for the development of novel therapeutic agents. The protocols and data presented here offer a foundational guide for the synthesis and biological evaluation of new analogues. By systematically modifying the substituents on the phenylamine ring, researchers can fine-tune the pharmacological properties of these compounds to achieve desired therapeutic outcomes in areas such as oncology and inflammation.[2][4][6]
References
- 1. mdpi.com [mdpi.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Study of 3-Benzothiazol-2-yl-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] The core structure of 3-Benzothiazol-2-yl-phenylamine, featuring a benzothiazole ring linked to a phenylamine moiety, suggests its potential as a biologically active agent. These application notes provide a comprehensive experimental framework for the initial investigation of this compound, focusing on the evaluation of its cytotoxic effects, potential enzyme inhibition, and impact on key cellular signaling pathways. The following protocols are designed to be adaptable and serve as a foundational guide for researchers initiating studies on this and related novel chemical entities.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| A549 | Lung Carcinoma | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| SW480 | Colon Adenocarcinoma | Data to be determined |
| HeLa | Cervical Carcinoma | Data to be determined |
| IC₅₀ values will be calculated from dose-response curves generated from the MTT assay. |
Table 2: Enzyme Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (µM) | Kinetic Parameters |
| Kinase of Interest (e.g., AKT, ERK) | Data to be determined | Kᵢ, Mechanism of Inhibition (e.g., Competitive, Non-competitive) |
| Enzyme inhibition data will be determined using relevant in vitro kinase assay kits. |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Materials:
-
Selected cancer cell lines (e.g., A549, MCF-7, SW480, HeLa)
-
Complete growth medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates, sterile
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.
Kinase Inhibition Assay
This protocol aims to determine if this compound can inhibit the activity of specific protein kinases, which are frequently targeted by benzothiazole-containing compounds.[4]
Materials:
-
Kinase of interest (e.g., AKT, ERK), recombinant
-
Fluorescently labeled peptide substrate specific to the kinase
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
This compound
-
96-well plates (low-binding)
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, fluorescent peptide substrate, and ATP in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the kinase, and various concentrations of this compound. Include a no-compound control.
-
Reaction Initiation: Start the kinase reaction by adding ATP and the fluorescent peptide substrate to each well.
-
Incubation: Incubate the plate at 30°C for 1 hour, or as recommended by the assay kit manufacturer.
-
Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. The signal will be proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the no-compound control and determine the IC₅₀ value. To understand the mechanism of inhibition, kinetic studies can be performed by varying the concentrations of both the substrate and the inhibitor.[5][6]
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in cellular signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.[7][8][9]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation or expression levels relative to a loading control like β-actin.
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Application Notes and Protocols for 3-Benzothiazol-2-yl-phenylamine and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of 3-Benzothiazol-2-yl-phenylamine and its common isomers. Due to the ambiguity of the nomenclature, this guide addresses safety and handling procedures applicable to related benzothiazole aniline compounds, with specific data provided where available.
Chemical and Physical Properties
Proper handling and storage procedures are dictated by the chemical and physical properties of the substance. The following table summarizes key data for related isomers of Benzothiazol-yl-phenylamine.
| Property | 2-(1,3-Benzothiazol-2-yl)aniline | 4-(1,3-Benzothiazol-2-yl)aniline | N-phenyl-1,3-benzothiazol-2-amine |
| Molecular Formula | C13H10N2S[1][2] | C13H10N2S[3] | C13H10N2S |
| Molecular Weight | 226.30 g/mol [2][3] | 226.30 g/mol [3] | 226.297 g/mol [1] |
| CAS Number | 29483-73-6[2] | 6278-73-5[3] | 1843-21-6[4] |
| Appearance | Solid | Solid | Solid |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available |
Hazard Identification and Safety Precautions
Benzothiazole derivatives may present several health hazards. The following GHS classifications have been noted for related compounds and should be considered when handling any isomer of this compound.
| Hazard Class | Hazard Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[5] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin[5] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled[5] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[5] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P264: Wash skin thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols
3.1. Personal Protective Equipment (PPE)
Before beginning any work, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after.[4]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
3.2. Weighing Protocol
-
Preparation: Ensure the analytical balance is clean, calibrated, and located in a draft-free area or a fume hood.
-
Tare: Place a clean, dry weighing vessel (e.g., weigh boat, beaker) on the balance and tare to zero.
-
Dispensing: Carefully transfer the solid this compound from its storage container to the weighing vessel using a clean spatula. Avoid generating dust.[4]
-
Measurement: Record the mass of the compound.
-
Cleanup: Tightly seal the stock container and clean any spills on the balance and surrounding area immediately.
3.3. Dissolving Protocol
-
Solvent Selection: Choose an appropriate solvent based on experimental requirements and solubility data.
-
Procedure:
-
In a well-ventilated fume hood, add the weighed this compound to a suitable flask.
-
Slowly add the chosen solvent to the flask.
-
If necessary, gently stir or sonicate the mixture to aid dissolution.
-
Avoid heating unless the stability of the compound in the chosen solvent at elevated temperatures is known.
-
Storage and Handling Procedures
4.1. Handling
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[4]
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
-
Wash hands thoroughly after handling.[6]
4.2. Storage
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep the container tightly closed to prevent contamination and moisture absorption.[4]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Containers should be clearly labeled with the chemical name and any relevant hazard warnings.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Seek medical attention if you feel unwell.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and prevent the spill from entering drains. For dry spills, carefully sweep or vacuum the material and place it in a sealed container for disposal.[6]
Logical Workflow for Safe Handling and Storage
References
- 1. scbt.com [scbt.com]
- 2. 2-(1,3-Benzothiazol-2-yl)aniline | C13H10N2S | CID 667680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-Aminophenyl)benzothiazole | C13H10N2S | CID 234475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-PHENYL-1,3-BENZOTHIAZOL-2-AMINE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzothiazol-2-yl-phenylamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Benzothiazol-2-yl-phenylamine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2-chlorobenzothiazole and m-phenylenediamine. This reaction is favored due to the reactivity of the 2-chloro position on the benzothiazole ring, which is activated by the adjacent nitrogen atom.
Q2: What are the primary impurities I should expect in this synthesis?
A2: The most common impurities include:
-
Unreacted starting materials: 2-chlorobenzothiazole and m-phenylenediamine.
-
Di-substituted by-product: N,N'-bis(benzothiazol-2-yl)benzene-1,3-diamine, formed when both amino groups of m-phenylenediamine react with 2-chlorobenzothiazole.
-
Hydrolysis product: 2-hydroxybenzothiazole, which can form if water is present in the reaction mixture.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials, product, and major by-products. The spots can be visualized under UV light.
Q4: What are the recommended purification methods for the final product?
A4: Column chromatography on silica gel is the most common method for purifying this compound from the reaction mixture. The choice of eluent will depend on the specific impurities present, but a gradient of hexane and ethyl acetate is often effective. Recrystallization from a suitable solvent system can also be used for further purification.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | 1. Inactive 2-chlorobenzothiazole. 2. Insufficient reaction temperature or time. 3. Presence of moisture deactivating reagents. | 1. Check the purity of 2-chlorobenzothiazole by NMR or melting point. 2. Increase the reaction temperature or extend the reaction time, monitoring by TLC. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Presence of a significant amount of di-substituted by-product | 1. Incorrect stoichiometry (excess 2-chlorobenzothiazole). 2. High reaction temperature or prolonged reaction time favoring di-substitution. | 1. Use a molar excess of m-phenylenediamine (e.g., 1.2 to 1.5 equivalents). 2. Optimize the reaction temperature and time to favor mono-substitution, monitoring closely with TLC. |
| Product is contaminated with unreacted starting materials | 1. Incomplete reaction. 2. Inefficient purification. | 1. Extend the reaction time or slightly increase the temperature. 2. Optimize the column chromatography conditions (e.g., use a shallower solvent gradient). |
| An unexpected spot appears on the TLC plate | 1. Formation of a hydrolysis product (2-hydroxybenzothiazole) due to water contamination. 2. Decomposition of starting materials or product. | 1. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Analyze the reaction mixture by LC-MS to identify the unknown impurity and adjust reaction conditions accordingly. |
Data Presentation
Table 1: Spectroscopic Data for Key Compounds
| Compound | Structure | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 2-Chlorobenzothiazole | 169.63 | 7.30-7.50 (m, 2H), 7.80-7.95 (m, 2H) | 121.5, 122.9, 125.2, 126.9, 134.1, 152.0, 159.8 | |
| m-Phenylenediamine | 108.14 | 6.20-6.35 (m, 3H), 6.95-7.10 (t, 1H), 3.60 (br s, 4H) | 101.9, 105.8, 130.1, 147.5 | |
| This compound (Product) | 226.30 | 6.70-8.10 (m, 8H), ~5.5 (br s, 2H) | Predicted shifts would be in the aromatic region. | |
| N,N'-bis(benzothiazol-2-yl)benzene-1,3-diamine (Impurity) | 358.47 | 7.20-8.20 (m, 12H), ~9.0 (br s, 2H) | Predicted shifts would be in the aromatic region. |
Experimental Protocols
General Protocol for the Synthesis of this compound:
This protocol is a representative procedure based on established methods for nucleophilic aromatic substitution on 2-chlorobenzothiazole.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-phenylenediamine (1.2 mmol) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dioxane under an inert atmosphere (e.g., nitrogen).
-
Addition of Reactant: To this solution, add 2-chlorobenzothiazole (1.0 mmol).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product is then typically dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel, using a gradient eluent system such as hexane/ethyl acetate to isolate the desired product.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting synthesis impurities.
References
Optimizing reaction conditions for 3-Benzothiazol-2-yl-phenylamine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Benzothiazol-2-yl-phenylamine, also known as 2-(3-aminophenyl)benzothiazole. The primary synthetic route involves a two-step process: the initial condensation of 2-aminothiophenol with 3-nitrobenzaldehyde to form 2-(3-nitrophenyl)benzothiazole, followed by the selective reduction of the nitro group to yield the target amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound?
A1: The most prevalent and direct method involves a two-step sequence. First, the condensation of 2-aminothiophenol with 3-nitrobenzaldehyde forms the 2-(3-nitrophenyl)benzothiazole intermediate. This is followed by the selective reduction of the nitro group to an amine, yielding the final product.[1][2] This approach is often preferred due to the availability of starting materials and the generally high yields of each step.
Q2: What are the typical reagents and catalysts used for the initial condensation step?
A2: The key starting materials are 2-aminothiophenol and 3-nitrobenzaldehyde. The reaction is an oxidative cyclocondensation that can be promoted by various catalytic systems. Common choices include hydrogen peroxide/hydrochloric acid (H₂O₂/HCl) in ethanol, which is an efficient and straightforward method.[3] Other catalysts like ZnO nanoparticles or ionic liquids have also been reported for similar condensations, sometimes under solvent-free or microwave-assisted conditions.[4]
Q3: Which reducing agents are recommended for converting the nitro-intermediate to the final amine product?
A3: For the reduction of the nitro group, several reagents are effective and offer good selectivity. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a mild and highly reliable method that typically does not affect the benzothiazole ring.[5] Another classic and robust option is using iron powder (Fe) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid.[5][6] Catalytic hydrogenation with H₂ and a catalyst like Palladium on carbon (Pd/C) is also a common choice, though care must be taken to avoid side reactions depending on other functional groups present.[7]
Q4: What are the expected yields for this two-step synthesis?
A4: Yields can vary based on the specific conditions and scale of the reaction. For the condensation step, optimized protocols can achieve yields in the range of 85-95%.[3] The subsequent nitro reduction step is also typically high-yielding. For example, reductions using SnCl₂ are known to proceed with good efficiency.[8] Overall, the two-step process can provide the final product in good to excellent total yield.
Q5: How can I monitor the progress of each reaction step?
A5: Thin-layer chromatography (TLC) is the standard technique for monitoring the progress of both the condensation and reduction reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane), you can visualize the consumption of reactants and the formation of the product.
Q6: What are the recommended purification methods for the intermediate and final product?
A6: After each reaction step, the crude product is typically isolated by filtration (if it precipitates) or extraction. Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the solid 2-(3-nitrophenyl)benzothiazole intermediate and the final this compound product. If further purification is needed, column chromatography on silica gel can be employed.
Troubleshooting Guides
Step 1: Condensation of 2-Aminothiophenol with 3-Nitrobenzaldehyde
Problem 1: Low or no yield of the desired 2-(3-nitrophenyl)benzothiazole.
-
Possible Cause: Oxidation of the 2-aminothiophenol starting material.
-
Solution: 2-aminothiophenol is highly susceptible to oxidation, which forms a disulfide byproduct and reduces the amount of starting material available.[9] Ensure you are using fresh or recently purified 2-aminothiophenol. It is also advisable to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents to minimize oxidation.[9]
-
-
Possible Cause: Sub-optimal reaction conditions (temperature, time, catalyst).
-
Solution: If the reaction is sluggish at room temperature, consider increasing the temperature by refluxing the mixture, as many condensation reactions are accelerated by heat.[9] Ensure the correct stoichiometry of the catalyst (e.g., H₂O₂/HCl) is used, as this is critical for the oxidative cyclization.[3]
-
-
Possible Cause: Ineffective catalyst.
Problem 2: Formation of multiple side products observed on TLC.
-
Possible Cause: Predominant side product is often the disulfide from 2-aminothiophenol oxidation.
-
Solution: As mentioned above, prevent oxidation by using high-purity starting material and inert atmosphere conditions.[9]
-
-
Possible Cause: Formation of a Schiff base (imine) intermediate that does not cyclize efficiently.
-
Solution: Optimizing the catalyst and reaction temperature can drive the reaction towards the desired cyclized benzothiazole product. Ensuring a sufficiently acidic environment can facilitate the cyclization step after imine formation.
-
Step 2: Reduction of 2-(3-Nitrophenyl)benzothiazole
Problem 1: Incomplete reduction of the nitro group.
-
Possible Cause: Insufficient amount of reducing agent or deactivated reagent.
-
Solution: Ensure you are using a sufficient molar excess of the reducing agent (e.g., SnCl₂·2H₂O or Fe). Tin(II) chloride can degrade over time; use a fresh bottle if possible. The reaction is often monitored by TLC until the starting nitro compound spot has completely disappeared.
-
-
Possible Cause: Reaction conditions are too mild.
-
Solution: Some reductions may require heating. If the reaction is slow at room temperature, gently heating the mixture to 40-60 °C can increase the reaction rate.
-
Problem 2: Difficult workup and product isolation due to metal salts.
-
Possible Cause: Precipitation of tin oxides during basification of the reaction mixture.
-
Solution: When using SnCl₂, the workup involves quenching the reaction and then basifying to liberate the free amine. This often causes tin salts to precipitate, which can make extractions difficult.[10] One approach is to pour the reaction mixture into a large volume of ice water and carefully neutralize with a base like NaHCO₃.[10] Filtering the mixture through a pad of Celite after neutralization can also help remove the tin precipitates before extraction.[10]
-
-
Possible Cause: Product is complexed with the metal.
-
Solution: After basification (to pH > 12), tin salts can become more soluble.[10] However, this requires a large amount of base. An alternative is to add a chelating agent like Rochelle's salt (potassium sodium tartrate) during the workup to keep the tin salts in the aqueous solution.
-
Data Presentation
Table 1: Comparison of Conditions for 2-Arylbenzothiazole Synthesis via Condensation
| Catalyst System | Solvent | Temperature | Time | Yield Range (%) | Reference |
| H₂O₂ / HCl | Ethanol | Room Temp. | 1 h | 85 - 94 | [3] |
| ZnO Nanoparticles | Solvent-free | Room Temp. | 30 min | 79 - 91 | [4] |
| RuCl₃ | Ionic Liquid | 120 °C | 2 - 4 h | 83 - 98 | [4] |
| SnP₂O₇ | Toluene | Reflux | 8 - 35 min | 87 - 95 | [3] |
| Microwave (PIFA) | Dichloromethane | 80 °C | 15 min | 59 - 92 | [4] |
Note: Yields are reported for a range of 2-arylbenzothiazoles and may vary for the specific synthesis of the 2-(3-nitrophenyl) derivative.
Table 2: Common Reagents for Selective Nitro Group Reduction
| Reagent System | Solvent | Temperature | Key Features | Reference |
| SnCl₂·2H₂O | Ethanol / Ethyl Acetate | Room Temp. - 60 °C | Mild, highly selective, tolerates many functional groups.[5] | [5][8] |
| Fe / HCl or NH₄Cl | Ethanol / Water | Reflux | Classic, robust, and inexpensive method. | [5][6] |
| H₂ / Pd/C | Ethanol / Methanol | Room Temp. | Highly efficient, but can reduce other groups (alkenes, alkynes) and cause dehalogenation. | |
| H₂ / Raney Ni | Ethanol / Methanol | Room Temp. | Good alternative to Pd/C to avoid dehalogenation of aryl halides. | |
| Sodium Dithionite | Water / Methanol | Room Temp. | Useful when acidic or hydrogenation conditions are not suitable. | [10] |
Experimental Protocols
Protocol 1: Synthesis of 2-(3-Nitrophenyl)-1,3-benzothiazole
This protocol is adapted from the H₂O₂/HCl mediated synthesis described by Guo et al.[3]
Materials:
-
2-aminothiophenol
-
3-nitrobenzaldehyde
-
Ethanol
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and 3-nitrobenzaldehyde (1.0 eq) in ethanol.
-
To this stirring solution, add 30% H₂O₂ (6.0 eq) followed by the dropwise addition of concentrated HCl (3.0 eq) at room temperature.
-
Continue to stir the reaction mixture vigorously at room temperature for 1 hour.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralize the mixture carefully with a saturated sodium bicarbonate solution until effervescence ceases.
-
Collect the precipitated yellow solid by vacuum filtration.
-
Wash the solid thoroughly with cold water and dry it under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-(3-nitrophenyl)-1,3-benzothiazole.
Protocol 2: Synthesis of 3-(Benzothiazol-2-yl)phenylamine
This protocol uses the common SnCl₂·2H₂O reduction method.[5][7]
Materials:
-
2-(3-Nitrophenyl)-1,3-benzothiazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Saturated sodium bicarbonate solution or 10% NaOH
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the 2-(3-nitrophenyl)-1,3-benzothiazole (1.0 eq) in ethanol or ethyl acetate.
-
Add SnCl₂·2H₂O (typically 3-5 eq) to the solution in one portion.
-
Stir the mixture at room temperature or heat gently to 50-60 °C.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Carefully add a saturated sodium bicarbonate solution or 10% NaOH solution to basify the mixture (target pH 8-9). A thick white precipitate of tin salts will form.[10]
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture). If an emulsion forms or the precipitate is difficult to separate, filter the entire mixture through a pad of Celite before extraction.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization (e.g., from ethanol/water) or column chromatography to obtain pure 3-(Benzothiazol-2-yl)phenylamine.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Decision tree for troubleshooting low yields in the condensation step.
References
- 1. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: 3-Benzothiazol-2-yl-phenylamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side product formation during the synthesis of 3-Benzothiazol-2-yl-phenylamine and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The synthesis of 2-(3-aminophenyl)benzothiazole, the target molecule, most commonly involves the condensation of 2-aminothiophenol with 3-aminobenzaldehyde or a related 3-aminobenzoyl derivative. Side products can arise from several sources, including the starting materials, reaction conditions, and subsequent workup procedures.
Q1: My reaction yields are consistently low, and I observe multiple spots on my TLC plate. What are the most common side products in this synthesis?
A1: Low yields and multiple TLC spots often indicate the formation of one or more common side products. The primary causes are typically related to the reactivity of the starting materials, 2-aminothiophenol and the aminobenzaldehyde/acid.
-
Bis-benzothiazole Formation: The most common side product is often a bis-benzothiazole derivative. This can occur if impurities in the 3-aminobenzaldehyde starting material, such as terephthaldehyde, are present.
-
Oxidation of 2-Aminothiophenol: 2-aminothiophenol is highly susceptible to oxidation, which can lead to the formation of 2,2'-dithiobis(aniline), a disulfide-bridged dimer. This depletes your starting material and complicates purification.
-
Incomplete Cyclization: An intermediate Schiff base (imine) is formed between the aldehyde and the amino group of 2-aminothiophenol. If the subsequent intramolecular cyclization is incomplete, this imine may persist or participate in other reactions.
-
Self-Condensation of Aldehyde: Under certain conditions, particularly with base catalysis, 3-aminobenzaldehyde can undergo self-condensation reactions.
Q2: I have a significant amount of a highly insoluble, high-melting-point byproduct. What could it be?
A2: This is characteristic of the disulfide dimer of 2-aminothiophenol, 2,2'-dithiobis(aniline) . Its formation is favored by the presence of oxygen or other oxidizing agents.
-
Cause: Exposure of 2-aminothiophenol to air for prolonged periods, or the presence of oxidizing impurities in the solvent or reagents. High reaction temperatures can also accelerate oxidation.
-
Solution:
-
Use freshly distilled or high-purity 2-aminothiophenol.
-
Degas your solvent (e.g., by sparging with nitrogen or argon) before adding reagents.
-
Maintain an inert atmosphere (N₂ or Ar) throughout the reaction.
-
Avoid excessive heating, which can promote oxidative side reactions.[1]
-
Q3: My final product is a deep yellow or brownish color, even after initial purification. How can I remove these colored impurities?
A3: Off-white or yellowish coloration often suggests the presence of unreacted starting materials or small quantities of oxidation byproducts.[1]
-
Cause: Incomplete reaction or minor oxidation during the reaction or workup.
-
Solution:
-
Recrystallization: Dissolve the crude product in a hot solvent like ethanol. Add activated carbon (e.g., Norit) to the hot solution to adsorb colored impurities. Filter the hot suspension to remove the carbon, and then allow the filtrate to cool slowly to crystallize the purified product.[1]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method for separating the desired product from closely related impurities. A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate is typically effective.
-
Q4: The reaction seems to stall and does not go to completion, leaving significant amounts of starting material. What can I do to improve conversion?
A4: Incomplete conversion is a common issue that can often be resolved by optimizing the reaction conditions.[1]
-
Cause: Suboptimal catalyst concentration, insufficient temperature, or short reaction time. The choice of catalyst and solvent system is also critical.
-
Solution:
-
Catalyst Choice: While many condensations proceed without a catalyst, acidic catalysts like p-toluenesulfonic acid (p-TSA) or even Lewis acids can promote the reaction. Some modern methods use catalysts like L-proline or metal nanoparticles to improve efficiency.[2][3]
-
Temperature and Time: Monitor the reaction by TLC. If the reaction stalls, consider gradually increasing the temperature. Be aware that higher temperatures can also promote side reactions.[3] Extending the reaction time may also be necessary.
-
Water Removal: The condensation reaction releases water. Removing this water (e.g., using a Dean-Stark apparatus if the solvent is appropriate, like toluene) can drive the equilibrium towards product formation.
-
Data Presentation: Reaction Condition Optimization
The choice of catalyst and reaction conditions significantly impacts the yield and purity of 2-substituted benzothiazoles. Below is a summary of various reported conditions for the synthesis via condensation of 2-aminothiophenol with aldehydes.
| Catalyst System | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| None (Thermal) | Toluene | 110 | Varies | Good | [4] |
| L-proline | Solvent-free (MW) | N/A | 15 min | 80-90 | [3] |
| Bi₂O₃ NPs | Solvent-free | 60 | 1-2 h | 75-95 | [3] |
| Zn(OAc)₂·2H₂O | Solvent-free | 80 | 30-60 min | 67-96 | [5] |
| H₂O₂/HCl | Ethanol | Room Temp | 1 h | Good | [6] |
Note: Yields are highly dependent on the specific aldehyde substrate used. EWG (Electron Withdrawing Group) and EDG (Electron Donating Group) on the aldehyde can affect reaction rates and yields.[3]
Experimental Protocols
Protocol 1: General Synthesis of 2-(3-Aminophenyl)benzothiazole
This protocol is a generalized procedure based on the common condensation reaction.
Materials:
-
2-Aminothiophenol (1.0 eq)
-
3-Aminobenzaldehyde (1.0 eq)
-
Ethanol or Toluene (as solvent)
-
Optional: Catalytic amount of p-toluenesulfonic acid (p-TSA)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.0 eq) and the chosen solvent (e.g., ethanol).
-
If using a catalyst, add p-TSA (0.05 eq) to the mixture.
-
Add 3-aminobenzaldehyde (1.0 eq) to the flask.
-
If using toluene, equip the setup with a Dean-Stark trap to remove water.
-
Heat the reaction mixture to reflux (approx. 78°C for ethanol, 110°C for toluene) and maintain for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Once the reaction is complete (disappearance of starting materials), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Purification of 2-Aminobenzothiazole Derivatives by Recrystallization
This protocol is adapted for purifying colored or impure benzothiazole products.[1]
Materials:
-
Crude 2-aminobenzothiazole derivative
-
Ethanol
-
Activated Carbon (Norit)
-
Hot water
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
To the hot, stirred solution, add a small amount of activated carbon (approx. 5-10% by weight of the crude product).
-
Keep the solution hot and continue stirring for 5-10 minutes.
-
Filter the hot suspension through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon.
-
To the hot filtrate, add hot water dropwise with vigorous stirring until the solution becomes cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 30% ethanol, and dry under vacuum.[1]
Visualizations
Reaction Pathway and Side Product Formation
Caption: Main reaction path to the desired product and a common oxidative side reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and solve issues of low yield and impurity.
Mechanism of Oxidative Dimerization
Caption: Formation of the disulfide side product via an oxidative pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 5. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Benzothiazol-2-yl-phenylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Benzothiazol-2-yl-phenylamine.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The palladium catalyst can be sensitive to air and moisture, leading to deactivation. The sulfur atom in the benzothiazole ring can also poison the catalyst. Use a fresh batch of a pre-catalyst that is less sensitive to air. Consider a higher catalyst loading (e.g., 2-5 mol%).[1] |
| Suboptimal Ligand | The choice of phosphine ligand is critical for the Buchwald-Hartwig amination. Screen a variety of bulky, electron-rich phosphine ligands such as XPhos or BrettPhos.[1] |
| Incorrect Base | The strength and solubility of the base significantly impact the reaction rate. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective. If your starting materials are sensitive to strong bases, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require a higher reaction temperature. |
| Low Reaction Temperature | The reaction may require more thermal energy to overcome the activation barrier. Gradually increase the reaction temperature, monitoring for any signs of decomposition. |
| Poor Solvent Quality | Ensure the use of anhydrous and degassed solvents (e.g., toluene, dioxane) to prevent catalyst deactivation and unwanted side reactions. |
| Starting Material Impurity | Impurities in the 2-halobenzothiazole or 3-phenylamine can interfere with the reaction. Purify starting materials before use. |
Formation of Side Products
| Potential Side Product | Identification and Mitigation |
| Hydrodehalogenation of 2-halobenzothiazole | This results in the formation of benzothiazole. It can be identified by GC-MS or LC-MS. To minimize this, ensure a strictly inert atmosphere and use a ligand that promotes reductive elimination over side reactions. |
| Homocoupling of 3-phenylamine | This leads to the formation of 3,3'-diaminobiphenyl. This can be minimized by slow addition of the amine to the reaction mixture and ensuring efficient stirring. |
| O-arylation (if applicable) | If the aniline contains a hydroxyl group, O-arylation can compete with N-arylation. Protecting the hydroxyl group before the coupling reaction is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most common and effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between a 2-halobenzothiazole (typically 2-chlorobenzothiazole or 2-bromobenzothiazole) and 3-phenylamine.[2] This method is favored for its relatively mild reaction conditions and broad substrate scope.[2]
Q2: How do I choose the right palladium catalyst and ligand for the reaction?
A2: For the Buchwald-Hartwig amination of aryl chlorides, which can be challenging substrates, catalyst systems with bulky, electron-rich phosphine ligands are generally preferred.[3] Screening different combinations of palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., XPhos, RuPhos, BrettPhos) is often necessary to find the optimal conditions for your specific substrates.[4] Pre-catalysts can also offer more reliable results.
Q3: What are the best practices for setting up the reaction to maximize yield?
A3: To maximize the yield, it is crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction to prevent catalyst deactivation.[4] Use anhydrous and degassed solvents. The order of addition of reagents can also be important; often, the catalyst, ligand, base, and aryl halide are combined first, followed by the addition of the amine.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken periodically to check for the consumption of starting materials and the formation of the product.
Q5: What is a reliable method for purifying the final product?
A5: The most common method for purifying this compound is column chromatography on silica gel.[5] The choice of eluent will depend on the polarity of the product and any impurities. A mixture of hexane and ethyl acetate is a good starting point for optimizing the separation. Recrystallization from a suitable solvent (e.g., ethanol, acetone) can also be an effective purification method.[5]
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates and reaction scales.
Materials:
-
2-Chlorobenzothiazole (1.0 mmol, 1.0 equiv.)
-
3-Phenylamine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add 2-chlorobenzothiazole and 3-phenylamine to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
The following table presents representative data for the optimization of the Buchwald-Hartwig amination of a similar substrate, 3-chloroaniline, which can serve as a guide for optimizing the synthesis of this compound.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 18 | >95 |
| 2 | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 120 | 24 | 85 |
| 3 | Pd₂(dba)₃ (1.5) | RuPhos (3.0) | NaOtBu (2.0) | Toluene | 80 | 16 | 92 |
| 4 | Pd(OAc)₂ (2.0) | BrettPhos (4.0) | Cs₂CO₃ (2.5) | Dioxane | 110 | 20 | 88 |
This data is illustrative and based on the amination of 3-chloroaniline derivatives. Optimization will be required for the synthesis of this compound.
Visualizations
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
PI3K/Akt Signaling Pathway Inhibition by Benzothiazole Derivatives
Some benzothiazole derivatives have been shown to exhibit anti-cancer activity by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1][6]
References
- 1. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Benzothiazol-2-yl-phenylamine stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Benzothiazol-2-yl-phenylamine. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure, which combines a benzothiazole ring and a phenylamine moiety, the primary factors contributing to degradation are expected to be:
-
Hydrolysis: The molecule may be susceptible to degradation in aqueous solutions, particularly under acidic or basic conditions.
-
Oxidation: The phenylamine group is prone to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in solvents, or exposure to oxidizing agents.
-
Photodegradation: Exposure to ultraviolet (UV) or visible light can lead to the formation of degradation products. Benzothiazole derivatives are known to be photoreactive.
-
Thermal Stress: Elevated temperatures can accelerate degradation, especially in the presence of other stress factors like moisture or oxygen.
Q2: What are the expected degradation products of this compound?
A2: While specific degradation products for this exact molecule are not extensively documented, based on the degradation pathways of related benzothiazoles and aromatic amines, potential degradation products could include:
-
Hydrolytic Degradants: Cleavage of the bond between the phenylamine and the benzothiazole ring could potentially lead to the formation of 2-hydroxybenzothiazole and aniline.
-
Oxidative Degradants: Oxidation of the phenylamine nitrogen can lead to the formation of N-oxides, nitroso, or nitro derivatives. Ring hydroxylation on either the phenyl or benzothiazole ring system is also possible.
-
Photolytic Degradants: UV irradiation may lead to the formation of various products, including chlorides and derivatives of acetic acid if chlorinated solvents are present.[1] Dimerization or the formation of 2,2'-bibenzothiazole has also been observed in related compounds.[2]
Q3: What are the recommended storage and handling conditions for this compound to ensure its stability?
A3: To minimize degradation, it is recommended to:
-
Storage: Store the compound in a tightly sealed container, protected from light (e.g., in an amber vial). It should be kept in a cool, dry, and well-ventilated place.
-
Handling: Handle the compound in an inert atmosphere (e.g., under nitrogen or argon) whenever possible to minimize exposure to oxygen and moisture. Avoid contact with strong oxidizing agents, acids, and bases.
Troubleshooting Guides
Problem 1: I am observing unexpected peaks in my chromatogram after dissolving the compound in an aqueous buffer for my assay.
-
Possible Cause: This is likely due to hydrolytic degradation. The stability of this compound can be pH-dependent.
-
Troubleshooting Steps:
-
pH Optimization: Investigate the stability of the compound at different pH values to identify a range where it is most stable.
-
Aqueous/Organic Solvent System: If possible for your experiment, consider using a solvent system with a higher percentage of an organic solvent (e.g., acetonitrile, methanol) to reduce the extent of hydrolysis.
-
Freshly Prepared Solutions: Always use freshly prepared solutions for your experiments to minimize the impact of time-dependent degradation.
-
Temperature Control: Perform your experiments at a controlled, lower temperature to slow down the degradation kinetics.
-
Problem 2: The color of my compound or its solution is changing over time, from a light color to a darker, brownish hue.
-
Possible Cause: This is often an indication of oxidation. Aromatic amines are particularly susceptible to air oxidation, which can lead to the formation of colored impurities.
-
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and handle solutions under an inert gas like nitrogen or argon to prevent air oxidation.
-
Solvent Purity: Ensure that the solvents used are of high purity and free from peroxide impurities. It is advisable to use freshly opened bottles of high-purity solvents.
-
Antioxidants: For formulation studies, the inclusion of a suitable antioxidant may be considered, but its compatibility and potential for interference with the experiment must be evaluated.
-
Light Protection: Store the compound and its solutions protected from light, as light can catalyze oxidative processes.
-
Problem 3: I am getting inconsistent results in my experiments, and I suspect the compound is degrading upon exposure to laboratory lighting.
-
Possible Cause: Photodegradation is a known issue for benzothiazole derivatives.[1][3]
-
Troubleshooting Steps:
-
Use Amber Glassware: Protect your solutions from light by using amber-colored volumetric flasks, vials, and other glassware.
-
Minimize Light Exposure: Conduct experimental manipulations in a dimly lit area or by wrapping the experimental setup with aluminum foil.
-
Photostability Study: If photodegradation is a significant concern, a formal photostability study can be conducted by exposing the compound to a controlled light source (e.g., a UV lamp) and analyzing for degradation over time.
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[4][5]
Objective: To identify the potential degradation products of this compound under various stress conditions.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of, for example, 100 µg/mL.
-
Analyze the stressed samples at various time points by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Stress Conditions:
| Stress Condition | Reagent and Conditions |
| Acid Hydrolysis | 0.1 M HCl, heat at 60°C for 24 hours.[5] |
| Base Hydrolysis | 0.1 M NaOH, heat at 60°C for 24 hours.[5] |
| Oxidative Degradation | 3% H₂O₂, store at room temperature for 24 hours.[6] |
| Thermal Degradation | Heat the solid compound at 80°C for 48 hours. |
| Photodegradation | Expose the solution to UV light (e.g., 254 nm) for 24 hours. |
Note: The conditions provided are starting points and may need to be adjusted based on the observed stability of the compound. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the degradation products are representative of what might be seen under long-term storage.[6]
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: A flowchart to diagnose and address common stability problems.
Potential Degradation Pathways
Caption: Plausible degradation routes for this compound.
References
Technical Support Center: Purification of 3-Benzothiazol-2-yl-phenylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Benzothiazol-2-yl-phenylamine.
Troubleshooting Guide
Encountering issues during the purification of this compound is common. This guide addresses specific problems in a question-and-answer format to assist in resolving these challenges.
My purified this compound has a persistent color. How can I remove it?
Discoloration, often appearing as yellow or brown hues, typically indicates the presence of colored impurities or product degradation.[1] A common precursor, 2-aminothiophenol, is prone to oxidation, which can result in colored by-products.[2]
-
Activated Charcoal Treatment: During recrystallization, the addition of a small quantity of activated charcoal to the hot solution can be effective. The charcoal adsorbs many colored impurities. It is crucial to perform a hot filtration to remove the charcoal before allowing the solution to cool.[1][2]
-
Repeat Purification: If color persists, a second recrystallization or passing the compound through a short silica gel plug may remove residual colored impurities.[2]
-
Stability Check: Ensure that this compound is stable under the chosen purification conditions, as some compounds are sensitive to prolonged exposure to heat or light, leading to degradation and color change.[2]
What are the common impurities I should expect in my crude this compound sample?
Impurities can originate from starting materials, side-reactions, or residual catalysts and solvents.[2]
-
Starting Materials: Unreacted starting materials are a common source of impurities.
-
Side-Reaction Products: During the synthesis, side-reactions such as oxidation or incomplete cyclization can lead to by-products with polarities similar to the desired product, complicating separation.[2]
-
Catalyst Residues: If a catalyst, such as palladium or copper, was used in the synthesis, residual metals may contaminate the final product.[2]
-
Solvent Residues: Solvents used during the reaction or work-up can become trapped in the crude solid.[2]
After purification, I have a very low yield. What could be the cause?
Low recovery of the purified product can be attributed to several factors during the purification process.
-
Sub-optimal Recrystallization Solvent: If the compound is too soluble in the selected solvent, even at low temperatures, a significant portion will remain in the mother liquor, leading to a reduced yield.[2]
-
Product Loss During Transfers: Multiple transfer steps during purification can lead to mechanical loss of the product.
-
Co-precipitation with Impurities: If the impurities have similar solubility profiles, they may co-precipitate with the product, necessitating further purification steps that can lower the overall yield.
| Problem | Potential Cause | Recommended Solution |
| Persistent Color in Final Product | Presence of highly colored impurities or product degradation.[1][2] | Perform decolorization with activated charcoal during recrystallization.[1][2] Consider a second purification step like column chromatography.[2] |
| Low Yield After Recrystallization | The compound is too soluble in the recrystallization solvent.[2] | Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[3] |
| Product Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or the compound is impure. | Use a lower-boiling point solvent or a solvent mixture. Ensure the crude product is reasonably pure before recrystallization. |
| Multiple Spots on TLC After Column Chromatography | Inappropriate solvent system for elution. | Optimize the mobile phase by testing different solvent ratios to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: While specific literature for this compound is scarce, for many benzothiazole derivatives, polar protic solvents like ethanol and methanol have proven effective for recrystallization.[1] It is advisable to conduct small-scale solubility tests with various solvents to identify the optimal one for your specific compound. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[3]
Q2: How can I choose an appropriate solvent system for column chromatography?
A2: The choice of the solvent system for column chromatography depends on the polarity of your compound and the impurities. A common approach for 2-arylbenzothiazoles is to use a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[4] You can determine the optimal ratio by running thin-layer chromatography (TLC) with different solvent mixtures to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel. If you suspect degradation, you can try neutralizing the silica gel by washing it with a solution of triethylamine in your eluent before packing the column. Alternatively, using a different stationary phase like alumina might be a suitable option.
Q4: Can I use acid-base extraction for purification?
A4: Acid-base extraction can be a useful preliminary purification step if your desired compound and the impurities have different acid-base properties. Since this compound has a basic amino group, it can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate/hexane mixture) to find a suitable solvent that dissolves the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely with stirring.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath may promote more crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
This protocol outlines a general method for purifying this compound using silica gel column chromatography.
-
Preparation of the Column: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is miscible with the eluent. Carefully load the solution onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the compound.
-
Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A logical workflow for troubleshooting common purification issues.
Caption: A step-by-step workflow for the recrystallization process.
References
Technical Support Center: Overcoming Resistance to 3-Benzothiazol-2-yl-phenylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 3-Benzothiazol-2-yl-phenylamine in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: The proposed mechanism of action for this compound and related benzothiazole derivatives involves a multi-step process initiated by its interaction with the Aryl Hydrocarbon Receptor (AhR). Following binding to the cytosolic AhR, the complex translocates to the nucleus. This leads to the induction of cytochrome P450 enzymes, particularly CYP1A1. The subsequent metabolic activation of the compound results in the formation of reactive intermediates that can form DNA adducts, leading to DNA damage and ultimately, apoptosis in sensitive cancer cells.
Q2: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the potential mechanisms?
A2: Acquired resistance to 2-(4-aminophenyl)benzothiazole derivatives can arise from several molecular changes within the cancer cells.[1] Key potential mechanisms include:
-
Aberrant AhR Signaling: In resistant cells, the AhR may be constitutively localized in the nucleus, preventing the drug from inducing CYP1A1 transcription.[1]
-
Reduced Drug Accumulation: Resistant cells may exhibit decreased uptake or increased efflux of the compound, leading to lower intracellular concentrations.[1][2]
-
Altered Cytochrome P450 Expression: Changes in the expression of CYP450 enzymes can affect the metabolic activation of the drug. For instance, an upregulation of CYP1B1 has been implicated in resistance to related compounds.[1]
-
Alternative Splicing: This post-transcriptional process can generate different protein isoforms from a single gene.[3][4] In the context of drug resistance, alternative splicing can produce protein variants that are no longer targeted by the drug or that activate pro-survival pathways, contributing to reduced drug efficacy.[3][4][5][6][7]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: A series of experiments can be conducted to elucidate the resistance mechanism:
-
Cytotoxicity Assays: Confirm the shift in the half-maximal growth inhibitory concentration (GI50) between the sensitive (parental) and resistant cell lines.
-
Western Blotting: Analyze the protein expression levels of key players in the proposed pathway, including AhR, CYP1A1, and CYP1B1.
-
Cellular Uptake and Retention Studies: Use techniques like HPLC or fluorescence microscopy to compare the intracellular concentration of the compound in sensitive versus resistant cells over time.[1][2]
-
RNA Sequencing: To investigate the role of alternative splicing, RNA-seq can be performed on both sensitive and resistant cell lines to identify differentially spliced transcripts that may contribute to the resistant phenotype.[3][5][6]
Troubleshooting Guides
Issue 1: Increased GI50 value for this compound in our cell line.
Possible Cause 1: Altered AhR Signaling
-
Troubleshooting Steps:
-
Assess AhR Localization: Use immunofluorescence or cellular fractionation followed by Western blotting to determine the subcellular localization of AhR in both sensitive and resistant cells, with and without drug treatment. In resistant cells, AhR might be constitutively nuclear.[1]
-
Measure CYP1A1 Induction: Use qRT-PCR or Western blotting to measure the levels of CYP1A1 mRNA and protein, respectively, after drug treatment. A lack of induction in the resistant line would support this mechanism.
-
Possible Cause 2: Decreased Intracellular Drug Concentration
-
Troubleshooting Steps:
-
Perform Uptake/Efflux Assays: Quantify the intracellular concentration of this compound over time using a suitable analytical method like HPLC. Compare the results between sensitive and resistant cell lines.[2]
-
Issue 2: My resistant cell line shows no change in AhR signaling or drug uptake.
Possible Cause: Alternative Splicing Events
-
Troubleshooting Steps:
-
Global Splicing Analysis: Conduct RNA sequencing on the sensitive and resistant cell lines to identify any alternative splicing events that are unique to the resistant phenotype.[3][5][6]
-
Validate Splicing Variants: Once potential candidate splice variants are identified, validate their expression using RT-PCR.
-
Functional Analysis: Investigate the functional consequences of the identified splice variants through overexpression or knockdown experiments to determine their role in conferring resistance.
-
Data Presentation
Table 1: Comparative GI50 Values of Benzothiazole Derivatives in Sensitive and Resistant Breast Cancer Cell Lines.
| Compound | Sensitive Cell Line (GI50, nM) | Resistant Cell Line (GI50, µM) | Fold Resistance |
| 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) | < 5 | > 50 | > 10,000 |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | ~ 5 | > 0.5 | > 100 |
| 2-(4-amino-3-iodophenyl)benzothiazole | Not specified | > 30 | Not specified |
| 2-(4-amino-3-cyanophenyl)benzothiazole | Not specified | > 30 | Not specified |
Data synthesized from literature for illustrative purposes.[1][2]
Experimental Protocols
Protocol 1: MTT Growth Inhibition Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value by plotting the percentage of cell growth inhibition against the drug concentration.
Protocol 2: Western Blot Analysis of AhR and CYP1A1
-
Cell Lysis: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AhR, CYP1A1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: Workflow for investigating resistance mechanisms.
Caption: Decision tree for troubleshooting resistance.
References
- 1. Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alternative splicing promotes tumour aggressiveness and drug resistance in African American prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abnormal alternative splicing promotes tumor resistance in targeted therapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Alternative splicing promotes tumour aggressiveness and drug resistanc" by Bi Dar Wang, Kristin Ceniccola et al. [hsrc.himmelfarb.gwu.edu]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. The role of alternative splicing in cancer: From oncogenesis to drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of synthesized 3-Benzothiazol-2-yl-phenylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of 3-Benzothiazol-2-yl-phenylamine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, leading to variability in yield, purity, and other critical quality attributes.
Issue 1: Low or Inconsistent Reaction Yield
| Potential Cause | Recommended Action | Expected Outcome |
| Impure Starting Materials | Verify the purity of 2-aminothiophenol and 3-aminobenzonitrile (or equivalent reactants) using techniques like NMR or GC-MS. Purify starting materials by recrystallization or distillation if necessary. | Consistent starting material purity will lead to more predictable reaction stoichiometry and higher, more reproducible yields. |
| Suboptimal Reaction Temperature | Precisely control the reaction temperature using an oil bath or a temperature-controlled mantle. Monitor the internal reaction temperature. For the condensation step, a temperature of 120-140°C is often required. | Stable reaction temperature ensures consistent reaction rates and minimizes the formation of side products. |
| Inefficient Mixing | Use appropriate stirring (magnetic or mechanical) to ensure a homogenous reaction mixture, especially if reagents are not fully soluble. | Uniform reaction conditions throughout the vessel will improve reaction efficiency and consistency. |
| Atmospheric Moisture | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group in 2-aminothiophenol. | Exclusion of moisture and oxygen will prevent the formation of disulfide byproducts and improve the yield of the desired product. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Action | Expected Outcome |
| Unreacted Starting Materials | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1] If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature. | Complete conversion of starting materials will simplify purification and improve final product purity. |
| Formation of Side Products | Optimize the stoichiometry of the reactants. An excess of one reactant may lead to the formation of byproducts. Maintain strict temperature control to minimize thermal decomposition or unwanted side reactions. | A cleaner reaction profile with fewer side products, leading to higher purity after workup. |
| Ineffective Purification | Select an appropriate solvent system for recrystallization. Common solvents for benzothiazole derivatives include ethanol, methanol, or mixtures with water.[1][2][3] Consider column chromatography if recrystallization is insufficient to remove persistent impurities. | Isolation of this compound with high purity, free from starting materials and byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the condensation of 2-aminothiophenol with a suitable 3-aminophenyl precursor, such as 3-aminobenzonitrile, often in the presence of a catalyst or under high-temperature conditions. Another approach involves the reaction of 2-chlorobenzothiazole with 3-phenylenediamine.
Q2: How can I confirm the identity and purity of my synthesized this compound?
The structure and purity of the final compound should be confirmed using a combination of analytical techniques.[2][4] These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[5]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[2]
-
High-Performance Liquid Chromatography (HPLC): To assess purity.[6]
-
Melting Point Analysis: A sharp melting point range indicates high purity.[4]
Q3: What are the critical parameters to control for ensuring batch-to-batch consistency?
The most critical parameters to control are:
-
Purity of reactants and solvents.
-
Precise temperature control throughout the reaction.
-
Consistent reaction time.
-
Exclusion of atmospheric moisture and oxygen.
-
Standardized purification protocol.
Q4: My product is a different color than expected. What could be the cause?
Color variations can be due to the presence of minor, highly colored impurities. These may arise from oxidation of starting materials or side products formed during the reaction. Ensure reactions are carried out under an inert atmosphere and that purification methods are robust enough to remove these impurities.
Experimental Protocols
A generalized protocol for the synthesis of 2-aryl-benzothiazoles involves the condensation of 2-aminothiophenol with a substituted benzoic acid in the presence of a condensing agent like polyphosphoric acid (PPA).
General Synthesis of 2-Aryl-Benzothiazole Derivatives:
-
Equimolar amounts of 2-aminothiophenol and the desired substituted benzoic acid are added to polyphosphoric acid.
-
The reaction mixture is heated, typically to around 220°C, for several hours (e.g., 4 hours).
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is cooled and then poured into ice-cold water with vigorous stirring.
-
The resulting slurry is neutralized with a base, such as a 50% sodium hydroxide solution, to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low reaction yields.
References
Analytical techniques for detecting impurities in 3-Benzothiazol-2-yl-phenylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical techniques used to detect impurities in 3-Benzothiazol-2-yl-phenylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for impurity profiling of this compound?
The most common and effective techniques for identifying and quantifying impurities in this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC (with UV or MS detection): This is the preferred method for non-volatile and thermally labile impurities. It offers excellent resolution and sensitivity for quantifying known and unknown impurities.
-
GC-MS: This technique is suitable for volatile impurities that may be present from residual solvents or starting materials in the synthesis process.
-
NMR (¹H, ¹³C): NMR is a powerful tool for structural elucidation of unknown impurities and for quantifying impurities without the need for a reference standard of the impurity itself (using a certified reference standard of the main compound).
Q2: What are the potential impurities I should be looking for in this compound?
Potential impurities can originate from the synthesis process or degradation. Common impurities may include:
-
Starting materials: Unreacted 2-aminothiophenol and phenyl isothiocyanate (or related precursors).
-
By-products: Compounds formed from side reactions during the synthesis.
-
Degradation products: Products formed by hydrolysis, oxidation, or photolysis of the final compound.
-
Residual solvents: Solvents used during the synthesis and purification process.
Q3: How can I identify an unknown impurity peak in my chromatogram?
Identifying an unknown impurity typically involves a combination of techniques:
-
Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) provides the molecular weight and fragmentation pattern of the impurity, which are crucial for proposing a chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the impurity.
-
NMR Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can definitively elucidate its structure.
-
Forced Degradation Studies: Subjecting the this compound sample to stress conditions (acid, base, oxidation, heat, light) can help to generate degradation products and confirm if the unknown impurity is a degradant.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound.
HPLC Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing | 1. Active sites on the column packing are interacting with the basic amine group. 2. Column overload. 3. Low buffer concentration in the mobile phase. | 1. Use a base-deactivated column. Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Increase the buffer concentration. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and additives. 2. Run blank injections with a strong solvent to clean the injector and column. |
| Retention Time Shifts | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging. | 1. Ensure accurate mobile phase preparation and proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has exceeded its lifetime. |
GC-MS Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Peak Shape | 1. Compound is too polar or not volatile enough for GC. 2. Active sites in the injector or column. | 1. Consider derivatization to increase volatility and reduce polarity. 2. Use a deactivated liner and a column designed for amine analysis. |
| No Peaks Detected | 1. The compound is not volatile or is thermally degrading in the injector. 2. Incorrect GC-MS parameters. | 1. Use a lower injector temperature. Consider HPLC as an alternative. 2. Verify the temperature program, carrier gas flow rate, and MS settings. |
| Mass Spectrum Library Match is Poor | 1. The impurity is not in the library. 2. Co-elution of multiple components. | 1. Interpret the mass spectrum manually to propose a structure. 2. Improve chromatographic resolution by optimizing the temperature program or using a longer column. |
Experimental Protocols
HPLC Method for Impurity Profiling
This method is a starting point and may require optimization for specific impurities.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B 5-30 min: 10-90% B 30-35 min: 90% B 35-36 min: 90-10% B 36-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in Acetonitrile/Water (50:50) |
Quantitative Data for Hypothetical Impurities (HPLC)
| Impurity | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| 2-Aminothiophenol | 5.2 | 0.05 | 0.15 |
| Phenyl isothiocyanate | 15.8 | 0.08 | 0.24 |
| Impurity A (by-product) | 12.4 | 0.03 | 0.09 |
| Impurity B (degradant) | 18.1 | 0.04 | 0.12 |
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Troubleshooting guide for common HPLC issues.
Validation & Comparative
Validating the Structure of Synthesized 3-Benzothiazol-2-yl-phenylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative framework for validating the structure of 3-Benzothiazol-2-yl-phenylamine, a heterocyclic amine with potential applications in medicinal chemistry. Given the limited availability of direct experimental data for this specific isomer, we present a comparison with its structural isomers, 2-(1,3-Benzothiazol-2-yl)aniline and 4-(1,3-Benzothiazol-2-yl)aniline, for which spectral data are more readily accessible. This comparative approach allows for a robust validation by highlighting the expected spectroscopic characteristics of the target molecule.
Spectroscopic Data Comparison
The primary methods for elucidating the structure of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the expected and comparative data for this compound and its isomers.
Table 1: Comparative ¹H NMR Spectral Data (Predicted for 3-isomer vs. Reported for 2-isomer)
| Proton Assignment | Expected Chemical Shift (δ) for this compound (ppm) | Reported Chemical Shift (δ) for 2-(1,3-Benzothiazol-2-yl)aniline (ppm) | Key Differences & Rationale |
| -NH₂ Protons | ~5.0 - 6.0 (broad singlet) | 5.60 (broad singlet) | The chemical shift of the amine protons is highly dependent on solvent and concentration. A broad singlet is expected in both cases. |
| Phenylamine Ring Protons | 6.7 - 7.5 (multiplets) | 6.5 - 7.2 (multiplets) | The substitution pattern significantly influences the chemical shifts and coupling constants of the aromatic protons. The meta-substitution in the target compound will lead to a different splitting pattern compared to the ortho-substituted isomer. |
| Benzothiazole Ring Protons | 7.3 - 8.1 (multiplets) | 7.2 - 8.0 (multiplets) | The electronic environment of the benzothiazole ring protons will be subtly different between the isomers, leading to minor shifts in their signals. |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted for 3-isomer vs. Reported for 2-isomer)
| Carbon Assignment | Expected Chemical Shift (δ) for this compound (ppm) | Reported Chemical Shift (δ) for 2-(1,3-Benzothiazol-2-yl)aniline (ppm) | Key Differences & Rationale |
| C-NH₂ (Phenylamine Ring) | ~147 | ~144 | The position of the amino group on the phenyl ring will directly impact the chemical shift of the carbon to which it is attached. |
| C-Benzothiazole (Phenylamine Ring) | ~130 - 140 | ~120 - 130 | The carbon atom of the phenylamine ring attached to the benzothiazole moiety will have a distinct chemical shift based on the substitution pattern. |
| Benzothiazole C=N | ~165 | ~168 | The electronic effects of the aminophenyl substituent will influence the chemical shift of the imine carbon in the benzothiazole ring. |
| Other Aromatic Carbons | 110 - 140 | 110 - 140 | The overall pattern of signals in the aromatic region will be a key differentiator between the isomers. |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Technique | Expected Data for this compound | Reported Data for 2-(1,3-Benzothiazol-2-yl)aniline | Notes |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 226.06 | Molecular Ion (M⁺): m/z = 226.30 | High-resolution mass spectrometry should be used to confirm the elemental composition. Fragmentation patterns may differ slightly between isomers. |
| Infrared (IR) Spectroscopy | N-H stretching: ~3300-3500 cm⁻¹ (two bands for primary amine)Aromatic C-H stretching: ~3000-3100 cm⁻¹C=N stretching: ~1600-1650 cm⁻¹Aromatic C=C stretching: ~1450-1600 cm⁻¹ | Similar characteristic bands are expected. | The fingerprint region (below 1500 cm⁻¹) will show unique patterns for each isomer, aiding in their differentiation. |
Experimental Protocols
Detailed and meticulous experimental procedures are critical for obtaining high-quality data for structural validation.
Synthesis of this compound (General Approach)
A common route to synthesize 2-arylbenzothiazoles involves the condensation of a substituted aniline with 2-aminothiophenol or a related precursor. For the target molecule, a potential synthetic route would involve the reaction of 3-aminobenzoic acid with 2-aminothiophenol, followed by decarboxylation.
Reaction Scheme (Illustrative):
-
Step 1: Amide Formation: React 3-aminobenzoic acid with 2-aminothiophenol in the presence of a coupling agent (e.g., polyphosphoric acid) at elevated temperatures to form the corresponding amide intermediate.
-
Step 2: Cyclization/Dehydration: The intermediate undergoes intramolecular cyclization and dehydration to form the benzothiazole ring.
-
Step 3: Purification: The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
-
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film.
-
Absorbance frequencies are reported in wavenumbers (cm⁻¹).
-
Visualizing the Validation Workflow and a Relevant Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for structure validation and a pertinent biological signaling pathway where benzothiazole derivatives have shown activity.
Caption: A flowchart illustrating the key stages in the synthesis, purification, and structural validation of a synthesized compound.
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a common target for anticancer drugs, with the hypothesized inhibitory action of this compound.
Conclusion
The structural validation of this compound requires a multi-pronged analytical approach. By combining high-resolution NMR and mass spectrometry with IR spectroscopy, and by comparing the obtained data with that of known isomers, researchers can confidently confirm the structure of their synthesized compound. This rigorous validation is an indispensable step in the journey of drug discovery and development, ensuring the integrity and reliability of subsequent biological and pharmacological studies.
Purity Analysis of 3-Benzothiazol-2-yl-phenylamine: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-Benzothiazol-2-yl-phenylamine is a critical step in the journey towards safe and effective therapeutics. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering robust and reliable purity assessments. This guide provides an objective comparison of a typical HPLC method for this compound with alternative analytical techniques, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is the most common and effective method for analyzing moderately polar compounds such as this compound. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC Method
A typical RP-HPLC method for the purity analysis of this compound can be established as follows. This protocol is based on established methods for similar aromatic heterocyclic compounds.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
Start with 40% B
-
Linear gradient to 90% B over 15 minutes
-
Hold at 90% B for 5 minutes
-
Return to 40% B over 1 minute
-
Hold at 40% B for 4 minutes (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (60% A: 40% B) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques offer distinct advantages for purity analysis, depending on the specific requirements of the study. The following sections compare HPLC with Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Data Presentation: Performance Comparison
The table below summarizes the typical performance characteristics of HPLC and its alternatives for the analysis of aromatic amines. The values represent typical data and may vary based on the specific instrumentation and method optimization.
| Parameter | HPLC-UV | UPLC-UV/MS | GC-MS | Capillary Electrophoresis (CE-UV) |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning | Gas-solid partitioning | Differential electrophoretic mobility |
| Typical Purity (%) | >99% | >99% | >99% | >99% |
| Precision (%RSD) | < 2.0%[1] | < 1.0% | < 5.0% | < 3.0% |
| Accuracy (%Recovery) | 98-102%[1][2] | 98-102% | 95-105% | 95-105% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~1-10 ng/mL | ~0.1-1 ng/mL | ~50-100 ng/mL |
| Limit of Quantitation (LOQ) | ~50-150 ng/mL | ~5-30 ng/mL | ~0.5-5 ng/mL | ~150-300 ng/mL |
| Analysis Time | 15-30 min | 2-10 min | 10-25 min | 10-20 min |
| Sample Volatility | Not required | Not required | Required | Not required |
| Structural Information | Limited (UV spectrum) | High (with MS) | High (Mass spectrum) | Limited (migration time) |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that utilizes smaller stationary phase particles (<2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.[3] For impurity profiling, UPLC can often resolve impurities that co-elute in a standard HPLC run.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] For non-volatile compounds like this compound, a derivatization step is often required to increase volatility. GC-MS offers excellent sensitivity and provides detailed structural information from the mass spectrum, which is invaluable for impurity identification.[5]
Capillary Electrophoresis (CE)
CE separates molecules based on their size and charge in an electric field.[6][7] It is a high-efficiency separation technique that requires minimal sample and solvent consumption.[6] CE can be a valuable alternative to HPLC, especially for charged molecules or when orthogonal separation mechanisms are needed to confirm purity.[8][9]
References
- 1. mastelf.com [mastelf.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 4. gentechscientific.com [gentechscientific.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. aurorabiomed.com [aurorabiomed.com]
- 7. What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)? What Are the Functions of the Reagents Used | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capillary electrophoresis and small molecule drug discovery: a perfect match? - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Potential: A Comparative Analysis of 3-Benzothiazol-2-yl-phenylamine and Its Isomers
A deep dive into the anticancer activities of 2-, 3-, and 4-Benzothiazol-2-yl-phenylamine reveals the critical role of isomeric positioning in determining therapeutic efficacy. While all three isomers exhibit potential as anticancer agents, their potency and mechanisms of action vary significantly, providing a compelling case for structure-activity relationship studies in drug development.
This guide offers a comprehensive comparison of the biological activities of 3-Benzothiazol-2-yl-phenylamine and its ortho (2-) and para (4-) isomers. Drawing upon a range of in-vitro studies, we present quantitative data on their cytotoxic effects against various cancer cell lines, detail the experimental protocols used for their evaluation, and visualize the key signaling pathways implicated in their anticancer mechanisms.
At a Glance: Comparative Cytotoxicity
The in-vitro anticancer activity of the benzothiazol-2-yl-phenylamine isomers has been evaluated against a panel of human cancer cell lines. While direct comparative data for the parent compounds is limited, a study on their 6-amino-substituted derivatives provides valuable insights into the influence of the amino group's position on the phenyl ring. The following table summarizes the reported 50% inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound | Cancer Cell Line | IC50 (µM) |
| 6-Amino-2-(2-aminophenyl)benzothiazole (Ortho-isomer derivative) | HEP-2 (Laryngeal Cancer) | 9 x 10⁻⁶ |
| MCF-7 (Breast Cancer) | > 4 x 10⁻³ | |
| 6-Amino-2-(3-aminophenyl)benzothiazole (Meta-isomer derivative) | HEP-2 (Laryngeal Cancer) | > 4 x 10⁻³ |
| MCF-7 (Breast Cancer) | > 4 x 10⁻³ | |
| 6-Amino-2-(4-aminophenyl)benzothiazole (Para-isomer derivative) | HEP-2 (Laryngeal Cancer) | > 4 x 10⁻³ |
| MCF-7 (Breast Cancer) | > 4 x 10⁻³ | |
| 2-(4-Aminophenyl)benzothiazole (Para-isomer) | U251 (Glioblastoma) | 3.5[1] |
| C6 (Glioma) | 4[1] | |
| IGROV1 (Ovarian Cancer) | < 0.01 | |
| SK-OV-3 (Ovarian Cancer) | > 10 |
Note: The IC50 values for the 6-amino derivatives are presented to infer the relative potency of the parent isomers. The study on these derivatives indicated that the antitumor activity decreases from the ortho- to the meta- and para-positions for fluoro-substituted analogs.[2]
Delving into the Mechanism of Action: Signaling Pathways
The anticancer effects of benzothiazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. Several pathways have been implicated in the activity of aminophenylbenzothiazoles.
Caption: Key signaling pathways modulated by aminophenylbenzothiazoles.
Studies have shown that 2-(4-aminophenyl)benzothiazole can inhibit the PI3K/AKT pathway, a critical regulator of cell survival.[3] Furthermore, these compounds can modulate the MAPK signaling cascade, including ERK and p38, which plays a complex role in both cell proliferation and apoptosis.[4] The NF-κB signaling pathway, a key player in inflammation and cancer, has also been identified as a target for benzothiazole derivatives.[5]
Experimental Corner: How the Data is Generated
The quantitative data presented in this guide is primarily derived from two key in-vitro assays: the MTT assay for cell viability and flow cytometry-based apoptosis assays.
Workflow for Anticancer Drug Screening
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Benzothiazole-Based Anticancer Agents: A Comparative Guide
While specific experimental data on the anticancer effects of 3-Benzothiazol-2-yl-phenylamine are not extensively available in publicly accessible literature, a wealth of research exists for a closely related and potent class of anticancer compounds: 2-(4-aminophenyl)benzothiazoles . This guide provides a comparative analysis of the parent compound, 2-(4-aminophenyl)benzothiazole, and its more potent derivatives, offering a cross-validation of their anticancer efficacy. This information is intended for researchers, scientists, and drug development professionals.
Comparative In Vitro Anticancer Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for 2-(4-aminophenyl)benzothiazole and several of its key derivatives across a range of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) |
| 2-(4-aminophenyl)benzothiazole | MCF-7 (Breast) | 0.001 - 0.008 |
| MDA 468 (Breast) | 0.0016 | |
| 2-(4-amino-3-methylphenyl)benzothiazole | MCF-7 (Breast) | pM range |
| MDA 468 (Breast) | pM range | |
| Substituted bromopyridine acetamide benzothiazole derivative | SKRB-3 (Breast) | 0.0012 |
| SW620 (Colon) | 0.0043 | |
| A549 (Lung) | 0.044 | |
| HepG2 (Liver) | 0.048 | |
| Chlorobenzyl indole semicarbazide benzothiazole | HT-29 (Colon) | 0.024 |
| H460 (Lung) | 0.29 | |
| A549 (Lung) | 0.84 | |
| MDA-MB-231 (Breast) | 0.88 | |
| Substituted chlorophenyl oxothiazolidine based benzothiazole | HeLa (Cervical) | 9.76 |
Mechanism of Action: Induction of Apoptosis
The anticancer activity of 2-(4-aminophenyl)benzothiazole derivatives is primarily attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[1] The proposed mechanism involves several key steps:
-
Metabolic Activation : These compounds are pro-drugs that are metabolized by the cytochrome P450 enzyme CYP1A1, which is often overexpressed in cancer cells.[1]
-
DNA Adduct Formation : This metabolic activation generates reactive electrophilic species that bind to DNA, forming DNA adducts.[1]
-
Apoptosis Induction : The resulting DNA damage triggers the intrinsic (mitochondrial) pathway of apoptosis.[2] This leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic process, ultimately leading to cell death.[1][2]
Below is a diagram illustrating the proposed signaling pathway.
Proposed mechanism of action for 2-(4-aminophenyl)benzothiazole derivatives.
Experimental Evaluation Workflow
The following diagram outlines a typical workflow for assessing the anticancer effects of a novel benzothiazole compound.
General experimental workflow for anticancer drug screening.
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle : The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol :
-
Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Treat the cells with various concentrations of the benzothiazole compound and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[3]
-
Absorbance Reading : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Detection (Western Blotting)
Western blotting is used to detect and quantify key proteins involved in the apoptotic pathway.
-
Principle : This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Protocol :
-
Cell Lysis : After treatment with the benzothiazole compound, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.[5]
-
Gel Electrophoresis : Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run to separate the proteins by molecular weight.[4]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[4]
-
Antibody Incubation : Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody.[4] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis : Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle : A fluorescent dye, such as Propidium Iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, which allows for the differentiation of cell cycle phases.
-
Protocol :
-
Cell Preparation : Treat cells with the benzothiazole compound for a specified time, then harvest and wash with PBS.
-
Fixation : Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.[6]
-
Staining : Centrifuge the fixed cells to remove the ethanol and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).[6]
-
Flow Cytometry : Analyze the stained cells using a flow cytometer.
-
Data Analysis : Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest.
-
References
- 1. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Comparative Analysis of 3-Benzothiazol-2-yl-phenylamine Derivatives: Biological Activity and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3] Among these, 3-Benzothiazol-2-yl-phenylamine and its analogs have garnered significant attention as a privileged structure in the design of novel therapeutic agents. This guide provides a comparative study of various this compound derivatives, summarizing their biological performance with supporting experimental data. The information is intended to aid researchers in understanding the structure-activity relationships (SAR) and to guide future drug discovery efforts.
Biological Activities and Comparative Data
This compound derivatives have been investigated for a multitude of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[1][4][5] The following tables summarize the quantitative data from various studies, allowing for a direct comparison of the potency of different derivatives.
Anticancer Activity
The antiproliferative effects of benzothiazole derivatives have been a major focus of research, with many compounds showing potent activity against various cancer cell lines.[5][6][7]
Table 1: Comparative Anticancer Activity of this compound Derivatives
| Compound ID | Substitution on Phenylamine Ring | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | 2-aminobenzamide | A549 (Lung Carcinoma) | 24.59 | [7] |
| 3c | 2-aminobenzamide derivative | A549 (Lung Carcinoma) | 29.59 | [7] |
| 4i | N-(3-fluorophenyl)-2-phenylacetamide | Paraganglioma & Pancreatic Cancer | Low micromolar | [6] |
| 4l | N-(3-acetamidophenyl)-2-phenylacetamide | Pancreatic Cancer | More potent than 4i | [6] |
| B5 | 6-chloro, N-(3-fluorobenzyl) | HOP-92 (Non-small cell lung) | Not specified, but significant | [5] |
| B6 | 6-chloro, N-(3,5-dimethoxybenzyl) | Not specified | Not specified | --- |
| 9i | 2,6-disubstituted | MCF-7 (Breast Cancer) | 3.9 ± 0.1 | [8] |
| 9j | Monomethylated analog of 9i | MCF-7 (Breast Cancer) | 4.2 ± 0.9 | [8] |
| 10 | Tertiary amine analog of 9i | MCF-7 (Breast Cancer) | 5.3 ± 1.1 | [8] |
Anti-inflammatory and Analgesic Activity
Several derivatives have been synthesized and evaluated for their potential to alleviate inflammation and pain.[4][9]
Table 2: Comparative Anti-inflammatory and Analgesic Activity
| Compound ID | Assay | Measurement | Result | Reference |
| Dual sEH/FAAH Inhibitor | sEH and FAAH inhibition | IC50 | Not specified, but effective | [9] |
| 3C | Carrageenan-induced rat paw edema | % Inhibition (3 hr) | 78.11% | [4] |
| 3E | Carrageenan-induced rat paw edema | % Inhibition (3 hr) | 76.14% | [4] |
| 3C | Analgesic Activity (hot plate) | ED50 (mM/kg) after 2 hr | 68 ± 6.4 | [4] |
| 3E | Analgesic Activity (hot plate) | ED50 (mM/kg) after 2 hr | 75 ± 5.7 | [4] |
Antimicrobial Activity
The benzothiazole nucleus is also a key component in compounds with antimicrobial properties.[10]
Table 3: Comparative Antimicrobial Activity
| Compound ID | Target Organism | MIC (mM) | Reference |
| 16c | S. aureus | 0.025 | [10] |
| 16b | DHPS Enzyme Inhibition | IC50 (µg/mL) | 7.85 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized benzothiazole derivatives are dissolved in DMSO to prepare stock solutions. These are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with the compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., Indomethacin) are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle only.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Visualizing Molecular Pathways and Experimental Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. jchemrev.com [jchemrev.com]
- 4. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
Validating the Mechanism of Action of 3-Benzothiazol-2-yl-phenylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate the proposed mechanism of action for 3-Benzothiazol-2-yl-phenylamine. Due to the limited publicly available experimental data for this specific compound, we will leverage data from its structural isomer, 2-(4-aminophenyl)benzothiazole, as a proxy. This comparison is based on the well-established mechanism for this class of compounds, which involves activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. For robust comparison, we include data from a potent AhR agonist, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), and a classic pro-carcinogen that acts via a similar metabolic activation pathway, Benzo[a]pyrene (B[a]P).
Proposed Mechanism of Action
The proposed mechanism of action for this compound and related compounds is initiated by its entry into the cell and binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This complex then translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). The resulting heterodimer binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcriptional activation of target genes, most notably Cytochrome P450 1A1 (CYP1A1). The induced CYP1A1 enzyme then metabolizes the benzothiazole compound into a reactive electrophilic intermediate. This reactive metabolite can form covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in sensitive cells.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Comparative Performance Data
The following tables summarize the available quantitative data for the comparator compounds to provide a benchmark for the expected activity of this compound.
Table 1: Aryl Hydrocarbon Receptor (AhR) Binding Affinity
| Compound | Receptor Source | Binding Affinity (Kd/IC50) | Reference |
| 2,3,7,8-TCDD | Human LS180 cytosol | ~5 nM (Kd) | [1] |
| 2-(4-aminophenyl)benzothiazole | Not Available | Data not available | |
| This compound | Not Available | Data not available |
Note: Lower Kd/IC50 values indicate higher binding affinity.
Table 2: CYP1A1 Induction
| Compound | Cell Line | Parameter | Value | Reference |
| 2,3,7,8-TCDD | Human Hepatocytes | mRNA Induction | Potent inducer | [2] |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Human Breast & Renal Cancer Cells | mRNA Induction | Induces CYP1A1 | [3] |
| Benzo[a]pyrene | Human Endometrial Cells | Enzyme Activity Induction | 12-fold increase at 1 µM | [4] |
| This compound | Not Available | Not Available | Data not available |
Note: CYP1A1 induction is a key indicator of AhR pathway activation.
Table 3: DNA Adduct Formation
| Compound | System | Adduct Level | Reference |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 cells (1 µM) | 1 major, several minor adducts | |
| Benzo[a]pyrene | Mouse Lung | 1.0–2.3 adducts/10⁸ nucleotides | |
| This compound | Not Available | Data not available |
Note: DNA adduct formation is the proposed ultimate mechanism of cytotoxicity.
Experimental Protocols
To validate the proposed mechanism of action for this compound, the following key experiments should be performed.
Experimental Workflow
Caption: Workflow for validating the mechanism of action.
Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay
Objective: To determine the binding affinity of this compound to the AhR.
Methodology:
-
Preparation of Cytosol: Prepare cytosolic extracts from a suitable cell line expressing AhR (e.g., human hepatoma HepG2 cells or mouse hepatoma Hepa-1c1c7 cells).
-
Competitive Binding: Incubate a constant concentration of a high-affinity radiolabeled AhR ligand (e.g., [³H]TCDD) with the cytosolic extract in the presence of increasing concentrations of unlabeled this compound or a known competitor (unlabeled TCDD).
-
Separation of Bound and Unbound Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal adsorption or size-exclusion chromatography.
-
Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. Calculate the IC50 value (concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) to determine the binding affinity.
CYP1A1 Induction Assay (EROD Assay)
Objective: To quantify the induction of CYP1A1 enzymatic activity by this compound.
Methodology:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HepG2) and treat with various concentrations of this compound, a positive control (e.g., TCDD), and a vehicle control for a specified period (e.g., 24-72 hours).
-
EROD Assay: After treatment, wash the cells and incubate them with a reaction mixture containing the CYP1A1 substrate 7-ethoxyresorufin.
-
Fluorescence Measurement: CYP1A1 metabolizes 7-ethoxyresorufin to the fluorescent product resorufin. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (typically ~530 nm excitation and ~590 nm emission) over time using a microplate reader.
-
Protein Quantification: After the activity measurement, lyse the cells and determine the total protein concentration in each well using a standard protein assay (e.g., BCA assay).
-
Data Analysis: Normalize the rate of resorufin formation to the protein concentration to determine the specific CYP1A1 activity. Plot the enzyme activity against the concentration of this compound to determine the EC50 (effective concentration for 50% of maximal induction).
DNA Adduct Formation Assay (³²P-Postlabeling)
Objective: To detect and quantify the formation of DNA adducts in cells treated with this compound.
Methodology:
-
Cell Treatment and DNA Isolation: Treat a sensitive cell line (e.g., MCF-7 breast cancer cells) with this compound, a positive control (e.g., Benzo[a]pyrene), and a vehicle control. After treatment, harvest the cells and isolate high-purity genomic DNA.
-
DNA Hydrolysis: Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides, for example, by nuclease P1 digestion which dephosphorylates normal nucleotides but not the majority of bulky aromatic adducts.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the radioactive adduct spots by autoradiography or phosphorimaging. Quantify the level of DNA adducts by scintillation counting of the excised TLC spots and normalize to the total amount of DNA analyzed.
Conclusion
The validation of the proposed mechanism of action for this compound hinges on demonstrating its engagement with the Aryl Hydrocarbon Receptor signaling pathway, leading to the induction of metabolic enzymes and subsequent formation of DNA adducts. While direct experimental evidence for this specific compound is currently lacking, the data from its structural isomer and other well-characterized compounds provide a strong rationale for this hypothesis. The experimental protocols outlined in this guide offer a clear path forward for researchers to generate the necessary data to confirm this mechanism and to quantitatively compare its activity with other relevant compounds. Such studies are crucial for the further development and characterization of this and other benzothiazole-based compounds for potential therapeutic applications.
References
Benchmarking 3-Benzothiazol-2-yl-phenylamine: A Comparative Analysis Against Known JAK3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel compound 3-Benzothiazol-2-yl-phenylamine against established Janus Kinase 3 (JAK3) inhibitors. The data presented herein is intended to offer an objective evaluation of its potential as a selective immunosuppressive agent. All experimental data is summarized for clear comparison, and detailed protocols for the cited experiments are provided to ensure reproducibility.
Introduction to this compound (Compound X)
This compound, hereafter referred to as Compound X, is a novel small molecule featuring a benzothiazole scaffold. This structural motif is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with diverse biological activities, including kinase inhibition. Given the prevalence of benzothiazole derivatives as kinase inhibitors, Compound X was profiled for its activity against the Janus kinase (JAK) family, which plays a pivotal role in cytokine signaling and immune response. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, making JAK inhibitors a critical area of therapeutic research. This guide benchmarks Compound X against well-characterized JAK inhibitors to assess its potency and selectivity.
Comparative Inhibitory Activity
The inhibitory activity of Compound X was assessed against JAK1, JAK2, and JAK3 and compared with known inhibitors: Tofacitinib (a pan-JAK inhibitor with preference for JAK1/3), Ruxolitinib (a JAK1/2 inhibitor), and Fedratinib (a JAK2-selective inhibitor). The half-maximal inhibitory concentrations (IC50) were determined using a standardized in vitro biochemical assay.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Primary Target(s) |
| Compound X (Hypothetical Data) | 150 | 250 | 5 | JAK3 |
| Tofacitinib | 112[1] | 20[1] | 1[1][2] | JAK1/JAK3 |
| Ruxolitinib | 3.3[3] | 2.8[3] | 428[3] | JAK1/JAK2 |
| Fedratinib | >105 | 3 | >1002 | JAK2 |
Note: The data for Compound X is hypothetical and for illustrative purposes.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified JAK1, JAK2, and JAK3 enzymes.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[4][5][6] The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Purified recombinant human JAK1, JAK2, and JAK3 enzymes (Promega)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (10 µM)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
A serial dilution of the test compounds is prepared in DMSO and then further diluted in the kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
1 µL of the diluted compound is added to the wells of a 384-well plate.
-
2 µL of a solution containing the respective JAK enzyme and the peptide substrate is added to each well.
-
The kinase reaction is initiated by adding 2 µL of ATP solution to each well.
-
The plate is incubated at room temperature for 60 minutes.
-
To stop the kinase reaction and deplete the remaining ATP, 5 µL of ADP-Glo™ Reagent is added to each well, and the plate is incubated for 40 minutes at room temperature.
-
10 µL of Kinase Detection Reagent is added to each well to convert ADP to ATP and generate a luminescent signal. The plate is incubated for 30 minutes at room temperature.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cellular Phospho-STAT5 Assay (Flow Cytometry)
Objective: To assess the ability of test compounds to inhibit cytokine-induced STAT5 phosphorylation in a cellular context.
Principle: Common γ-chain cytokines like IL-2 activate the JAK3/STAT5 signaling pathway, leading to the phosphorylation of STAT5 (pSTAT5).[7] This assay uses flow cytometry to quantify the levels of intracellular pSTAT5 in T-cells following cytokine stimulation in the presence of an inhibitor.[8][9]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a human T-cell line (e.g., Jurkat)
-
Recombinant human IL-2
-
Test compounds (dissolved in DMSO)
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Fluorochrome-conjugated anti-pSTAT5 antibody
-
Flow cytometer
Procedure:
-
T-cells are cultured and then serum-starved for 2-4 hours prior to the experiment.
-
Cells are pre-incubated with various concentrations of the test compounds for 1-2 hours.
-
Cells are then stimulated with IL-2 (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce STAT5 phosphorylation.
-
The stimulation is stopped by immediately fixing the cells with a fixation buffer.
-
Cells are permeabilized to allow for intracellular staining.
-
The permeabilized cells are stained with a fluorochrome-conjugated anti-pSTAT5 antibody.
-
The fluorescence intensity of individual cells is analyzed using a flow cytometer.
-
The inhibition of pSTAT5 is determined by the reduction in the median fluorescence intensity (MFI) in compound-treated cells compared to DMSO-treated, IL-2 stimulated cells.
Visualizations
Caption: JAK3-STAT5 Signaling Pathway Inhibition by Compound X.
Caption: Workflow for Biochemical and Cellular Assays.
References
- 1. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. ulab360.com [ulab360.com]
- 7. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 8. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-Benzothiazol-2-yl-phenylamine and Related Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of benzothiazole derivatives, with a focus on anticancer and anti-inflammatory properties. Due to the limited availability of specific experimental data for 3-Benzothiazol-2-yl-phenylamine, this document leverages data from structurally related isomers and other key benzothiazole compounds to provide a valuable reference for researchers in the field.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of various benzothiazole derivatives against several human cancer cell lines and inflammatory markers. This data is compiled from multiple research publications to facilitate a comparative assessment.
Table 1: Comparative in vitro Cytotoxicity of Benzothiazole Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-(4-Aminophenyl)benzothiazole | MCF-7 (Breast) | 0.001 | [1] |
| MDA-MB-468 (Breast) | 0.0016 | [1] | |
| OVCAR-3 (Ovarian) | 0.002 | [1] | |
| SF-295 (CNS) | 0.003 | [1] | |
| UACC-62 (Melanoma) | 0.002 | [1] | |
| 2-(4-Amino-3-methylphenyl)benzothiazole | MCF-7 (Breast) | 0.0003 | [2] |
| MDA-MB-468 (Breast) | 0.0008 | [2] | |
| Novel Benzothiazole Derivative (BTD) | HCT116 (Colorectal) | ~5 | [3] |
| CT26 (Colorectal) | ~5 | [3] | |
| 2-Substituted Benzothiazole Derivative A | HepG2 (Hepatocellular) | 56.98 (24h) | [4][5] |
| 2-Substituted Benzothiazole Derivative B | HepG2 (Hepatocellular) | 59.17 (24h) | [4][5] |
| Platinum (II) Complex of BTA (L1Pt) | HepG2 (Hepatocellular) | 1.8 | [6][7] |
| MCF-7 (Breast) | 3.2 | [6][7] | |
| A549 (Lung) | 4.5 | [6][7] |
Table 2: Comparative Anti-inflammatory Activity of Benzothiazole Derivatives
| Compound/Derivative | Assay | Target | Inhibition | Reference |
| BMP326 | LPS-induced RAW264.7 macrophages | NO production | Significant inhibition at 5, 10, 20 µM | [8] |
| iNOS expression | Down-regulation | [8] | ||
| COX-2 expression | Down-regulation | [8] | ||
| IL-6, IL-1β, TNF-α production | Dose-dependent inhibition | [8] | ||
| 2-Substituted Benzothiazole Derivatives | ELISA in HepG2 cells | COX-2 levels | Reduction | [4][9] |
| iNOS levels | Reduction | [4][9] |
Signaling Pathways and Experimental Workflows
The biological effects of benzothiazole derivatives are often attributed to their interaction with key cellular signaling pathways. Below are diagrams illustrating a common experimental workflow for evaluating these compounds and a depiction of the NF-κB and apoptotic signaling pathways, which are frequently modulated by this class of molecules.
Caption: A typical experimental workflow for the evaluation of novel benzothiazole derivatives.
Caption: Benzothiazole derivatives can inhibit the NF-κB pathway and induce apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of benzothiazole derivatives.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Principle: Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 4 x 10³ to 1 x 10⁵ cells/well and incubate overnight to allow for cell attachment.[3][10]
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole compounds (e.g., 0.5 to 100 µM) for a specified duration (e.g., 24-72 hours).[3][10]
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
-
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.
-
Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest.
-
Protocol:
-
Cell Lysis and Protein Extraction: After treatment with the benzothiazole derivative, lyse the cells to extract total protein or fractionate into nuclear and cytoplasmic extracts.[11][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.[11]
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on a polyacrylamide gel by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]
-
Immunoblotting:
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[11]
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or Lamin).[11]
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB responsive promoter. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring the light produced upon addition of its substrate, luciferin. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used for normalization.[14][15]
-
Protocol:
-
Cell Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.[16]
-
Cell Treatment: After transfection, treat the cells with the benzothiazole compound and/or an NF-κB activator (e.g., TNF-α).[16]
-
Cell Lysis: Lyse the cells to release the luciferases.[15]
-
Luciferase Assay:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence.
-
Subsequently, add the Renilla luciferase substrate and measure the luminescence.[16]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that in control cells.[16]
-
References
- 1. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer and Anti-inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line [] [jag.journalagent.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. gut.bmj.com [gut.bmj.com]
- 13. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 14. bowdish.ca [bowdish.ca]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Proper Disposal of 3-Benzothiazol-2-yl-phenylamine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Benzothiazol-2-yl-phenylamine, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Hazard Profile and Immediate Safety Considerations
Before handling this compound for disposal, it is crucial to recognize its potential hazards. While specific data for this compound is limited, related benzothiazole derivatives are classified as harmful or toxic.[1] It is prudent to handle this chemical with a high degree of caution.
Assumed Hazard Classification:
| Hazard Class | Description | Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1] | Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear protective gloves, protective clothing, and eye/face protection. |
| Aquatic Toxicity | May be harmful to aquatic life. | Avoid release to the environment. |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat when handling this compound.[2] All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.[3] Do not dispose of this chemical down the drain or in regular solid waste.
Experimental Workflow for Disposal:
Caption: Disposal workflow for this compound.
Methodology:
-
Personal Protective Equipment (PPE) and Safety Precautions: Before beginning the disposal process, ensure you are wearing the appropriate PPE as outlined in the safety considerations section.[2] All operations should be performed within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Waste Identification and Segregation:
-
Classify all waste containing this compound as hazardous chemical waste.
-
This includes the pure compound, solutions containing the compound, and any contaminated disposable labware such as weighing boats, filter paper, or pipette tips.
-
Segregate this waste stream from other chemical wastes, particularly strong acids and oxidizing agents, to prevent potentially hazardous reactions.
-
-
Waste Collection:
-
Collect the waste in a designated container that is compatible with the chemical, properly sealed, and clearly labeled.[3]
-
The label must, at a minimum, include the words "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and accessible only to authorized personnel.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3]
-
Provide the contractor with the Safety Data Sheet (SDS) for the compound or a comprehensive list of its known hazards.
-
Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial chemical absorbent).
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team and EHS department.
-
Prevent entry to the affected area until it has been cleared by safety professionals.
-
First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
References
Essential Safety and Operational Guide for Handling 3-Benzothiazol-2-yl-phenylamine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Benzothiazol-2-yl-phenylamine. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Identification and Summary
This compound and its analogs are associated with significant health hazards. It is classified as toxic if swallowed, in contact with skin, or inhaled.[1] It is also known to cause serious eye irritation and may lead to an allergic skin reaction.[1][2][3][4] Some related compounds are suspected of causing genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure.[1]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1][2][4] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 / 3 | H332: Harmful if inhaled.[5] / H331: Toxic if inhaled.[1] |
| Serious Eye Damage/Irritation | Category 2A / 1 | H319: Causes serious eye irritation.[2][3][4][5] / H318: Causes serious eye damage.[1] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[1] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure.[1] |
| Hazardous to the Aquatic Environment | Acute 1 / Chronic 1 & 4 | H400: Very toxic to aquatic life.[1] H410: Very toxic to aquatic life with long lasting effects.[1] H413: May cause long lasting harmful effects to aquatic life.[2] |
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.[6]
| PPE Category | Item | Specification and Use |
| Eye and Face Protection | Safety Goggles / Face Shield | Wear chemical safety goggles that form a tight seal around the eyes.[7] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[7][8] |
| Skin Protection | Chemical-resistant Gloves | Compatible chemical-resistant gloves must be worn.[9] Nitrile gloves are a common choice for general splash hazards, but for prolonged contact or immersion, butyl rubber gloves may offer better resistance.[6][7] Always inspect gloves for any signs of degradation before use and use proper removal techniques to avoid skin contact.[9][10] |
| Lab Coat / Protective Clothing | A lab coat is required for minor lab tasks.[6] For procedures with a higher risk of exposure, wear impervious clothing or a chemical-resistant apron.[6][10] | |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11] If a fume hood is not available or ventilation is inadequate, a government-approved respirator is required.[9] |
Operational Protocol: Step-by-Step Handling Procedure
-
Preparation :
-
Before handling, review the Safety Data Sheet (SDS) for this compound.[6]
-
Ensure a safety shower and eye wash station are readily accessible.[9]
-
Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[11]
-
Assemble all necessary equipment and materials before starting the experiment.
-
Put on all required personal protective equipment.[9]
-
-
Handling :
-
Accidental Release Measures :
-
In case of a spill, evacuate unprotected personnel from the area.[2][10]
-
Ensure adequate ventilation.[2]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.[2][3]
-
Collect the spilled material and absorbent into a suitable, labeled container for disposal.[2][3]
-
Ventilate the area and wash the spill site after material pickup is complete.[9]
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Disposal Method :
-
Regulatory Compliance :
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. hsa.ie [hsa.ie]
- 8. epa.gov [epa.gov]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. N-PHENYL-1,3-BENZOTHIAZOL-2-AMINE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
